molecular formula C34H46N2O17S B15582754 Paulomycin A2

Paulomycin A2

Cat. No.: B15582754
M. Wt: 786.8 g/mol
InChI Key: HNDRMNSKDIUAHQ-OTPWKGHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paulomycin A2 is an organooxygen compound. It is functionally related to a tetracarboxylic acid.
(3S)-3-[(2S,3R,4S,5S,6S)-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(3-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has been reported in Streptomyces paulus with data available.
from Streptomyces paulus strain 273;  structure given in first source

Properties

Molecular Formula

C34H46N2O17S

Molecular Weight

786.8 g/mol

IUPAC Name

(3S)-3-[(2S,3R,4S,5S,6S)-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(3-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C34H46N2O17S/c1-8-18(36-13-54)32(44)53-27-20(12-48-17(6)37)51-30(33(45)11-19(38)25(35)24(29(33)41)31(42)43)26(40)28(27)52-23-10-21(47-7)34(46,16(5)50-23)15(4)49-22(39)9-14(2)3/h8,14-16,20-21,23,26-28,30,35,40-41,45-46H,9-12H2,1-7H3,(H,42,43)/b18-8-,35-25?/t15-,16+,20-,21+,23+,26+,27-,28-,30-,33+,34-/m0/s1

InChI Key

HNDRMNSKDIUAHQ-OTPWKGHRSA-N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Paulomycin A2 (C34H46N2O17S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paulomycin A2 is a glycosylated antibiotic belonging to the paulomycin family, a class of natural products produced by various Streptomyces species. Characterized by a unique chemical structure containing an isothiocyanate group, this compound exhibits potent activity primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the biosynthetic pathway, proposed mechanism of action, and established experimental protocols for its isolation and antimicrobial susceptibility testing. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex disaccharide antibiotic. Its structure was elucidated using NMR and mass spectrometry techniques.[1] The core structure features a paulic acid moiety, which contains a reactive isothiocyanate group crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C34H46N2O17S[1]
Molecular Weight 786.8 g/mol
CAS Number 101411-68-1
Appearance Amorphous powder[2]
Solubility Soluble in methanol, ethyl acetate[3]
Melting Point Not reported
Optical Rotation Not reported

Table 2: Spectroscopic Data for this compound and Related Derivatives

Spectroscopic TechniqueObservations and Key Features
¹H NMR Complex spectra with multiple signals in the aliphatic and sugar regions. Key signals correspond to the protons of the two sugar moieties and the paulic acid side chain.[2]
¹³C NMR Numerous carbon signals confirming the complex glycosidic nature of the molecule. Signals corresponding to the isothiocyanate carbon and carbonyl groups are characteristic.[2]
Mass Spectrometry (MS) High-resolution mass spectrometry is used to confirm the molecular formula. Fragmentation patterns can provide structural information about the different components of the molecule.[1][3]
Infrared (IR) Spectroscopy Expected to show characteristic absorption bands for hydroxyl groups, carbonyl groups, and the isothiocyanate group (-N=C=S).
Ultraviolet (UV) Spectroscopy Paulomycin derivatives exhibit characteristic UV absorption maxima.[2]

Biosynthesis of this compound

This compound is a secondary metabolite produced by Streptomyces paulus and other related actinomycetes.[1] Its biosynthesis involves a complex pathway that starts from chorismate, a key intermediate in the shikimate pathway. The biosynthetic gene cluster for paulomycins has been identified and characterized, revealing the enzymatic machinery responsible for the assembly of the paulomycin scaffold, the two sugar moieties (D-allose and L-paulomycose), and the unique paulic acid side chain.[3]

Paulomycin_Biosynthesis cluster_sugars Sugar Biosynthesis Chorismate Chorismate Paulomycin_Core Paulomycin_Core Chorismate->Paulomycin_Core Multi-step enzymatic conversion Paulomycin_Aglycone Paulomycin_Aglycone Pre_Paulomycin_A2 Pre_Paulomycin_A2 Paulomycin_Aglycone->Pre_Paulomycin_A2 Glycosylation with L-paulomycose Paulomycin_Core->Paulomycin_Aglycone Glycosylation with D-allose Paulomycin_A2 Paulomycin_A2 Pre_Paulomycin_A2->Paulomycin_A2 Acylation and Isothiocyanate formation Glucose-1-phosphate Glucose-1-phosphate TDP-D-glucose TDP-D-glucose Glucose-1-phosphate->TDP-D-glucose D-allose pathway TDP-L-rhamnose TDP-L-rhamnose Glucose-1-phosphate->TDP-L-rhamnose L-paulomycose pathway TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose D-allose pathway TDP-D-allose TDP-D-allose TDP-4-keto-6-deoxy-D-glucose->TDP-D-allose D-allose pathway D_allose D_allose TDP-D-allose->D_allose D-allose pathway D_allose->Paulomycin_Aglycone TDP-L-paulomycose TDP-L-paulomycose TDP-L-rhamnose->TDP-L-paulomycose L-paulomycose pathway L_paulomycose L_paulomycose TDP-L-paulomycose->L_paulomycose L-paulomycose pathway L_paulomycose->Pre_Paulomycin_A2

Fig. 1: Proposed Biosynthetic Pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, it is established that the isothiocyanate group within the paulic acid moiety is indispensable for its antibacterial activity.[2] Isothiocyanates are known to be reactive electrophiles that can form covalent adducts with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This suggests that this compound may exert its antibacterial effect by covalently modifying and inactivating essential bacterial enzymes.

While the specific target(s) are unknown, the potent activity against Gram-positive bacteria suggests interference with processes that are either unique to this group of bacteria or more accessible in them. Plausible targets for antibiotics include enzymes involved in cell wall synthesis or protein synthesis. Further research is required to identify the specific molecular target(s) of this compound and to delineate the signaling pathways affected by its action.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces paulus.

Workflow for Isolation and Purification of this compound

Isolation_Workflow Fermentation 1. Fermentation of S. paulus Centrifugation 2. Centrifugation to separate mycelia and broth Fermentation->Centrifugation Extraction 3. Extraction of the supernatant with ethyl acetate Centrifugation->Extraction Evaporation 4. Evaporation of the organic solvent Extraction->Evaporation Crude_Extract 5. Redissolution of the crude extract in methanol Evaporation->Crude_Extract HPLC 6. HPLC Purification Crude_Extract->HPLC Pure_Paulomycin_A2 7. Collection and lyophilization of pure this compound HPLC->Pure_Paulomycin_A2

Fig. 2: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fermentation: Streptomyces paulus is cultured in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) to promote the biosynthesis of paulomycins.[3]

  • Harvest and Separation: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration.[3]

  • Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compound.[3]

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

  • Purification: The crude extract is redissolved in a minimal amount of a suitable solvent, such as methanol, and subjected to purification by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid, as the mobile phase.[3]

  • Final Product: The fractions containing pure this compound, as determined by analytical HPLC and/or mass spectrometry, are collected, pooled, and lyophilized to obtain the final product as an amorphous powder.

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this purpose.

Broth Microdilution Protocol for MIC Determination

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4][5][6][7][8]

Conclusion

This compound is a potent antibacterial agent with a complex and unique chemical structure. While its primary activity against Gram-positive bacteria is well-documented, further research is needed to fully elucidate its mechanism of action and to identify its specific molecular targets. The information provided in this technical guide, including its chemical properties, biosynthetic pathway, and experimental protocols, serves as a valuable resource for the scientific community to advance the study of this promising antibiotic and to explore its potential in drug development.

References

Unraveling the Genetic Blueprint: An In-depth Analysis of the Paulomycin A2 Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster responsible for the production of Paulomycin A2, a potent glycosylated antibiotic. By delving into the genetic architecture, proposed biosynthetic pathways, and experimental methodologies, this document aims to equip researchers with the critical knowledge for further investigation and exploitation of this unique natural product for drug development.

Introduction to Paulomycins

Paulomycins are a family of antibacterial compounds produced by several species of Streptomyces. Their intricate structure, featuring a quinone-like core, a rare eight-carbon sugar named paulomycose, and a distinctive paulic acid moiety, has attracted significant scientific interest. Paulomycin A and B are the most well-known members, with this compound being a closely related analog. These compounds exhibit potent activity primarily against Gram-positive bacteria.[1][2] Understanding the genetic basis of their biosynthesis is paramount for harnessing their therapeutic potential through synthetic biology and combinatorial biosynthesis approaches.

The Paulomycin Biosynthetic Gene Cluster (pau BGC)

The genetic instructions for paulomycin biosynthesis are encoded within a dedicated gene cluster, designated as the pau cluster. This cluster has been identified and characterized in several producing strains, including Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074.[3][4]

Genomic Organization

The pau gene cluster spans a significant portion of the streptomycete genome, typically ranging from 48 to 61 kilobases (kb).[3] Bioinformatic analysis has revealed the presence of 41 to 53 open reading frames (ORFs) within this region.[3] These genes encode a suite of enzymes responsible for the stepwise assembly of the complex paulomycin scaffold, as well as proteins involved in regulation and self-resistance.

Core Biosynthetic Genes and Their Putative Functions

A convergent biosynthetic model has been proposed for paulomycin based on the deduced functions of the pau genes.[3][4][5] This model suggests that the different structural components of paulomycin are synthesized independently and then assembled. The following table summarizes the key genes within the pau cluster and their proposed roles in the biosynthesis of this compound.

GeneProposed FunctionReference
pau18Involved in the biosynthesis of the 3-hydroxyanthranilic acid (3-HAA) precursor for the ring A moiety.[4][6][4]
pau11Plays a role in the biosynthesis of the unique eight-carbon sugar, paulomycose, specifically its branched chain.[3][4][3][4]
pau7Catalyzes the stereospecific reduction of a 7'-keto group during paulomycose biosynthesis.[6][6]
pau6Acyltransferase responsible for decorating the 7'-hydroxyl group of paulomycose with various fatty acyl chains.[6][6]
pau24Acetyltransferase that acetylates the 13-hydroxyl group.[6][6]
pau13A putative activator-encoding gene; its overexpression leads to increased paulomycin production.[3][4][3][4]
GlycosyltransferasesSeveral genes within the cluster are predicted to be glycosyltransferases, responsible for attaching the sugar moieties.[3]

Proposed Biosynthetic Pathway of Paulomycin

The biosynthesis of paulomycin is a complex process involving multiple enzymatic steps. The proposed convergent pathway involves the synthesis of three main precursors: the ring A moiety, the D-allose sugar, and the L-paulomycose sugar, which are then assembled and further modified.

Paulomycin_Biosynthesis cluster_ringA Ring A Moiety Biosynthesis cluster_sugars Sugar Biosynthesis Chorismate Chorismate RingA_precursor 3-Hydroxyanthranilic Acid (3-HAA) Chorismate->RingA_precursor pau18-21 TDP_D_glucose TDP-D-glucose D_allose TDP-D-allose TDP_D_glucose->D_allose L_paulomycose TDP-L-paulomycose TDP_D_glucose->L_paulomycose pau11, pau7 Fatty_Acids Fatty Acyl-CoAs Paulomycin_A2 This compound Fatty_Acids->Paulomycin_A2 RingA Ring A Moiety RingA_precursor->RingA Paulomycin_core Paulomycin Core Structure RingA->Paulomycin_core Glycosyltransferases D_allose->Paulomycin_core L_paulomycose->Paulomycin_core Paulomycin_core->Paulomycin_A2 pau6, pau24 (Acylations)

Proposed convergent biosynthetic pathway for this compound.

Experimental Protocols

The analysis of the pau gene cluster has been facilitated by a combination of genomic sequencing, bioinformatics, and molecular genetics techniques. Below are detailed methodologies for key experiments.

General Bacterial Strains, Plasmids, and Culture Conditions
  • Bacterial Strains: Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074 are used as producers of paulomycins.[3] Escherichia coli strains like JM109 are utilized for routine plasmid construction and propagation, while ET12567/pUZ8002 is employed for intergeneric conjugation with Streptomyces.[3]

  • Plasmids: Standard E. coli vectors (e.g., pUC series) and shuttle vectors capable of replicating in both E. coli and Streptomyces (e.g., pSET152 derivatives) are commonly used.

  • Culture Media: For paulomycin production, a two-stage fermentation process is often employed. A seed culture is grown in a suitable medium like GS-7, followed by inoculation into a production medium such as R5α.[3] Cultures are typically incubated at 28°C.[3]

Gene Inactivation and Complementation

Gene inactivation is a crucial technique to elucidate the function of specific genes within the pau cluster. A widely used method is PCR-targeting, which replaces the target gene with an antibiotic resistance cassette.

Gene_Inactivation_Workflow start Start: Target Gene Identification pcr 1. PCR Amplification of Disruption Cassette (e.g., apramycin (B1230331) resistance) start->pcr cosmid 2. Introduction of Cassette into Cosmid containing pau cluster via λ-Red recombination in E. coli pcr->cosmid conjugation 3. Intergeneric Conjugation of Modified Cosmid into Streptomyces Producer Strain cosmid->conjugation recombination 4. Homologous Recombination (Double Crossover) conjugation->recombination selection 5. Selection of Mutants (e.g., Apramycin resistance, loss of vector marker) recombination->selection verification 6. Verification of Gene Knockout by PCR and Sequencing selection->verification phenotype 7. Phenotypic Analysis: HPLC analysis of paulomycin production verification->phenotype end End: Functional Assignment phenotype->end

Workflow for gene inactivation via PCR-targeting.

For complementation studies, the wild-type gene is cloned into an integrative shuttle vector and introduced back into the mutant strain to restore paulomycin production, confirming the gene's function.

Overexpression of Regulatory Genes

To enhance the production of paulomycins, regulatory genes within the cluster can be overexpressed.

  • The target regulatory gene (e.g., pau13) is amplified by PCR from the genomic DNA of the producer strain.

  • The PCR product is cloned into a suitable Streptomyces expression vector, often under the control of a strong, constitutive promoter.

  • The resulting plasmid is introduced into the wild-type producer strain via conjugation.

  • Exconjugants are selected, and the overexpression of the gene is confirmed.

  • Paulomycin production in the recombinant strain is compared to the wild-type strain using analytical techniques like HPLC.

Analytical and Spectroscopic Procedures
  • Extraction: The fermentation broth is typically harvested by centrifugation, and the supernatant is extracted with an organic solvent such as ethyl acetate.[3] The organic extract is then dried and redissolved in a suitable solvent for analysis.[3]

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying paulomycins. A C18 column is commonly used with a gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid).[3] Detection is typically performed using a UV detector at a wavelength of 320 nm.[3]

  • Mass Spectrometry and NMR: For structural elucidation of novel paulomycin analogs or intermediates accumulated by mutant strains, preparative HPLC is used for purification, followed by analysis using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data and Titer Improvement

While detailed kinetic data for the pau enzymes are not yet available in the literature, gene inactivation and overexpression studies provide valuable insights into the biosynthetic pathway and strategies for improving paulomycin titers.

Strain/MutantKey Genetic ModificationObserved PhenotypeReference
S. paulus CIM3001pau11 inactivatedDramatically reduced or blocked production of paulomycins and paulomenols.[3][3]
S. paulus CIM3002pau18 inactivatedDramatically reduced or blocked production of paulomycins and paulomenols.[3][3]
S. paulus CIM3007Overexpression of pau13Considerable improvement in the production of paulomycins.[3][4][3][4]
S. paulus mutants (pau1, pau3, pau45, etc.)Inactivation of flanking genesNo significant effect on paulomycin production, helping to define the cluster boundaries.[3][3]

Conclusion and Future Perspectives

The identification and analysis of the this compound biosynthetic gene cluster have laid a solid foundation for understanding the formation of this complex natural product. The proposed biosynthetic pathway, supported by gene inactivation experiments, provides a roadmap for future research. Key areas for further investigation include:

  • Enzymatic Characterization: In vitro biochemical characterization of the pau enzymes will provide a deeper understanding of their specific functions and reaction mechanisms.

  • Regulatory Network: Elucidation of the complete regulatory network governing the expression of the pau cluster could reveal novel strategies for activating and enhancing production.

  • Combinatorial Biosynthesis: The modular nature of the pau BGC presents exciting opportunities for combinatorial biosynthesis to generate novel paulomycin analogs with improved pharmacological properties. By swapping or modifying genes, particularly those involved in acylation and glycosylation, it may be possible to create a library of new compounds for drug screening.

This technical guide serves as a critical resource for researchers aiming to unlock the full potential of the paulomycin biosynthetic machinery. The detailed protocols and summarized data provide a launchpad for innovative research in natural product biosynthesis and drug discovery.

References

The Crucial Role of Chorismate in the Biosynthesis of Paulomycin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paulomycin A2, a potent antibiotic produced by various Streptomyces species, possesses a complex structure derived from a convergent biosynthetic pathway. A critical precursor for one of the key structural moieties, the C-glycosidically linked quinone-like ring A, is chorismate, the central branch-point intermediate of the shikimate pathway. This technical guide provides an in-depth exploration of the enzymatic cascade that channels chorismate into the paulomycin scaffold. It details the established biosynthetic pathway, presents the available data on the involved genes and enzymes, and outlines key experimental protocols for the investigation of this pathway. This guide serves as a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology, highlighting both the current understanding and the existing knowledge gaps in this compound biosynthesis.

Introduction

The paulomycins are a family of glycosylated antibiotics characterized by their potent activity against Gram-positive bacteria. This compound is a prominent member of this family, featuring a unique chemical architecture that includes a quinone-like ring A moiety. Understanding the biosynthesis of this moiety is crucial for efforts in combinatorial biosynthesis to generate novel paulomycin analogs with improved therapeutic properties. It has been established that the biosynthesis of the ring A moiety initiates from the primary metabolite, chorismate. This document elucidates the series of enzymatic transformations that convert chorismate into the decorated ring structure of this compound.

The Biosynthetic Pathway from Chorismate to the this compound Ring A Moiety

The biosynthesis of the ring A moiety of this compound from chorismate is a multi-step enzymatic process. The pathway is initiated by the conversion of chorismate to 3-hydroxyanthranilic acid (3-HAA), a key intermediate. This transformation is catalyzed by a trio of enzymes encoded within the paulomycin biosynthetic gene cluster. Subsequent modifications of the 3-HAA core lead to the final decorated ring structure.

Key Enzymes and Genes

The conversion of chorismate to the ring A precursor involves several key enzymes, which are encoded by the pau gene cluster identified in Streptomyces paulus and other producing strains[1][2]. The primary enzymes involved in the initial steps are:

  • Pau18 (ADIC synthase): This enzyme catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismate (ADIC).

  • Pau19 (DHHA synthase): This enzyme is responsible for the conversion of ADIC to 2,3-dihydro-3-hydroxyanthranilic acid (DHHA).

  • Pau20 (DHHA dehydrogenase): This enzyme catalyzes the aromatization of DHHA to form 3-hydroxyanthranilic acid (3-HAA)[1][2].

  • Pau17 (3-HAA 6-hydroxylase): Following the formation of 3-HAA, this enzyme is proposed to catalyze the hydroxylation of 3-HAA at the C-6 position to yield 3,6-dihydroxyanthranilic acid (3,6-DHAA)[3].

The functions of these enzymes have been largely inferred from bioinformatics analyses and confirmed through gene inactivation studies[1].

Data Presentation

While the roles of the key enzymes in the initial steps of the paulomycin ring A biosynthesis have been established, there is a notable absence of quantitative data in the published literature. To facilitate future research and provide a clear overview of the current knowledge, the following tables summarize the available information and highlight the data gaps.

Table 1: Genes and Enzymes in the Chorismate to 3-HAA Pathway for this compound Biosynthesis

GeneEnzymeProposed FunctionEC NumberOrganismGenBank Accession
pau18ADIC synthaseConverts chorismate to 2-amino-2-deoxyisochorismate (ADIC)N/AStreptomyces paulus NRRL 8115(Not explicitly stated)
pau19DHHA synthaseConverts ADIC to 2,3-dihydro-3-hydroxyanthranilic acid (DHHA)N/AStreptomyces paulus NRRL 8115(Not explicitly stated)
pau20DHHA dehydrogenaseConverts DHHA to 3-hydroxyanthranilic acid (3-HAA)N/AStreptomyces paulus NRRL 8115(Not explicitly stated)
pau173-HAA 6-hydroxylaseConverts 3-HAA to 3,6-dihydroxyanthranilic acid (3,6-DHAA)N/AStreptomyces paulus NRRL 8115(Not explicitly stated)

Table 2: Quantitative Data on Chorismate Incorporation and Enzyme Kinetics (Current Gaps in Knowledge)

ParameterValueExperimental MethodReference
Chorismate Incorporation Efficiency into this compound Not ReportedIsotopic Labeling/Feeding StudiesN/A
Pau18 (ADIC synthase) Kinetics
Km for ChorismateNot ReportedIn vitro enzymatic assayN/A
kcatNot ReportedIn vitro enzymatic assayN/A
Pau19 (DHHA synthase) Kinetics
Km for ADICNot ReportedIn vitro enzymatic assayN/A
kcatNot ReportedIn vitro enzymatic assayN/A
Pau20 (DHHA dehydrogenase) Kinetics
Km for DHHANot ReportedIn vitro enzymatic assayN/A
kcatNot ReportedIn vitro enzymatic assayN/A
Pau17 (3-HAA 6-hydroxylase) Kinetics
Km for 3-HAANot ReportedIn vitro enzymatic assayN/A
kcatNot ReportedIn vitro enzymatic assayN/A

Experimental Protocols

To facilitate further research into the role of chorismate in this compound biosynthesis, this section provides detailed methodologies for key experiments. These protocols are based on established techniques for studying natural product biosynthesis in Streptomyces.

Gene Inactivation in Streptomyces paulus**

Gene inactivation is a powerful tool to confirm the function of genes within a biosynthetic cluster. The following protocol outlines a general workflow for creating a targeted gene knockout of a pau gene in S. paulus using a PCR-targeting approach.

Experimental Workflow for Gene Inactivation:

Gene_Inactivation_Workflow cluster_0 Plasmid Construction cluster_1 Conjugation and Recombination cluster_2 Verification P1 Amplify upstream and downstream flanking regions of the target gene from S. paulus genomic DNA via PCR P2 Amplify an antibiotic resistance cassette (e.g., apramycin) with flanking regions homologous to the target gene's flanking regions P1->P2 Combine fragments P3 Assemble the flanking regions and the resistance cassette into a suicide vector for E. coli P2->P3 Ligation/Gibson Assembly C1 Introduce the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002) C2 Conjugate the donor E. coli with S. paulus spores C1->C2 C3 Select for exconjugants on media containing the appropriate antibiotics C2->C3 C4 Screen for double-crossover mutants by replica plating to identify colonies sensitive to the vector's antibiotic resistance marker C3->C4 V1 Isolate genomic DNA from putative mutants V2 Confirm gene replacement by PCR analysis using primers flanking the target gene V1->V2 V3 Analyze the fermentation broth of the mutant strain by HPLC and LC-MS to confirm the loss of this compound production and identify any accumulated intermediates V2->V3

Caption: Workflow for targeted gene inactivation in Streptomyces paulus.

Heterologous Expression and Purification of Pau Enzymes

To characterize the enzymatic activity and kinetics of the Pau enzymes, they can be heterologously expressed in a suitable host, such as E. coli, and purified.

Experimental Workflow for Protein Expression and Purification:

Protein_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression cluster_2 Protein Purification E1 Amplify the coding sequence of the target pau gene from S. paulus genomic DNA E2 Clone the amplified gene into an E. coli expression vector with an affinity tag (e.g., His-tag) E1->E2 E3 Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)) E4 Grow the E. coli culture to an optimal cell density E3->E4 E5 Induce protein expression with IPTG E4->E5 E6 Harvest the cells by centrifugation E5->E6 P1 Lyse the cells by sonication or French press P2 Clarify the lysate by centrifugation P1->P2 P3 Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA) P2->P3 P4 Further purify the protein by size-exclusion chromatography P3->P4 P5 Assess protein purity by SDS-PAGE P4->P5

Caption: Workflow for heterologous expression and purification of Pau enzymes.

In Vitro Enzyme Assays

Once purified, the activity of the Pau enzymes can be assayed in vitro to determine their kinetic parameters.

Logical Relationship for In Vitro Assay of the Chorismate to 3-HAA Pathway:

Enzyme_Assay_Logic cluster_0 Reaction Components cluster_1 Reaction and Analysis Chorismate Chorismate Reaction Incubate reaction mixture Chorismate->Reaction Pau18 Purified Pau18 Pau18->Reaction Pau19 Purified Pau19 Pau19->Reaction Pau20 Purified Pau20 Pau20->Reaction Cofactors Required Cofactors (e.g., NAD+) Cofactors->Reaction Buffer Reaction Buffer (pH, temp) Buffer->Reaction Quench Quench reaction Reaction->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis

Caption: Logical flow for the in vitro reconstitution of the 3-HAA biosynthesis.

Future Directions and Conclusion

The elucidation of the role of chorismate as a precursor in this compound biosynthesis has provided a solid foundation for further research. However, significant gaps in our understanding remain, particularly concerning the quantitative aspects of the pathway. Future research should focus on:

  • Quantitative Isotopic Labeling Studies: Feeding experiments with isotopically labeled chorismate are necessary to determine the efficiency of its incorporation into the this compound molecule.

  • Biochemical Characterization of Pau Enzymes: Detailed kinetic analysis of the purified Pau18, Pau19, Pau20, and Pau17 enzymes will provide crucial data for understanding the catalytic efficiency and regulation of the pathway.

  • In Vitro Reconstitution of the Pathway: The complete in vitro reconstitution of the ring A biosynthetic pathway from chorismate would provide definitive proof of the proposed enzymatic steps and allow for a detailed mechanistic investigation.

References

Spectrum of Antibacterial Activity of Paulomycin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin A2 is a member of the paulomycin family of antibiotics, which are complex glycosidic molecules produced by various species of Streptomyces.[1][2] Like other paulomycins, this compound is recognized for its potent antibacterial activity, primarily targeting Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of paulomycins, with a focus on providing a framework for understanding the potential activity of this compound. Due to a lack of specific published data for this compound, this guide presents data from closely related paulomycin derivatives to offer a comparative perspective. The guide also details the standard experimental protocols for determining antibacterial activity and illustrates the likely mechanism of action.

Data Presentation: Antibacterial Spectrum of Paulomycin Derivatives

MicroorganismCompound 1 (µg/mL)Compound 2 (µg/mL)Compound 3 (µg/mL)Compound 4 (µg/mL)Paulomycin A (µg/mL)Paulomycin B (µg/mL)
Staphylococcus aureus757537.525<2.34<2.34
Staphylococcus epidermidis505018.7512.5<2.34<2.34
Escherichia coli15015075100>200>200
Klebsiella pneumoniae>200>200100>200>200>200

Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074"[1]

Observations:

  • Paulomycin A and B demonstrate potent activity against the tested Gram-positive bacteria (S. aureus and S. epidermidis), with MIC values below 2.34 µg/mL.[1]

  • The novel paulomycin derivatives (Compounds 1-4) exhibit lower activity against these Gram-positive strains compared to Paulomycin A and B.[1]

  • Interestingly, some of the novel derivatives, particularly Compound 3, show improved activity against the tested Gram-negative bacteria (E. coli and K. pneumoniae) compared to the parent compounds, which are largely inactive.[1]

This data suggests that while the core paulomycin structure is highly effective against Gram-positive organisms, modifications to the molecule can modulate its spectrum of activity, including extending it to some Gram-negative bacteria. Further research is required to determine the specific MIC values of this compound against a comprehensive panel of clinically relevant bacteria, including various species of Streptococcus, Enterococcus, and anaerobic bacteria like Bacteroides fragilis and Clostridioides difficile.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro antibacterial activity of a compound. The broth microdilution method is a standardized and widely used protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after an incubation period.

Materials:

  • This compound (or other test compounds)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Standardized bacterial inoculum (typically adjusted to 0.5 McFarland turbidity standard)

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a known concentration.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) and duration (typically 16-20 hours) for the test organism.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Mandatory Visualization

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_antibiotic Prepare this compound Stock Solution prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read MIC Value (Lowest concentration with no growth) incubation->read_results

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The precise molecular target of this compound has not been definitively elucidated. However, based on the mechanism of action of other complex glycosidic antibiotics that target bacteria, it is hypothesized that paulomycins act as inhibitors of protein synthesis by targeting the bacterial ribosome. This diagram illustrates a generalized pathway of how such an inhibitor might function.

Caption: Hypothesized mechanism of this compound as a bacterial protein synthesis inhibitor.

Conclusion

This compound, as a member of the paulomycin family, holds promise as an antibacterial agent, particularly against Gram-positive pathogens. While specific quantitative data for this compound remains to be published, the available information on related compounds suggests a potent, targeted activity. The likely mechanism of action, inhibition of bacterial protein synthesis, is a well-validated target for antibiotics. Further research, including comprehensive MIC testing against a broad panel of clinical isolates and detailed mechanistic studies, is crucial to fully elucidate the therapeutic potential of this compound and to guide its future development as a potential clinical candidate.

References

The Potent Anti-Staphylococcal Activity of Paulomycin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to develop resistance to a wide array of antibiotics. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has particularly underscored the urgent need for novel antimicrobial agents with unique mechanisms of action. Paulomycin A2, a member of the paulomycin family of antibiotics produced by Streptomyces species, represents a promising candidate in this ongoing battle. This technical guide provides an in-depth overview of the biological activity of this compound against S. aureus, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action. While specific data for this compound is limited, this guide draws upon available information for the closely related and more extensively studied paulomycins A and B to provide a comprehensive understanding of this class of compounds.

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Paulomycins and Derivatives against Staphylococcus aureus

CompoundStaphylococcus aureus MIC (µg/mL)Reference
Paulomycin A<2.34[1]
Paulomycin B<2.34[1]
Paulomycin Derivative 175[1]
Paulomycin Derivative 275[1]
Paulomycin Derivative 337.5[1]
Paulomycin Derivative 425[1]

Note: The lower MIC values for Paulomycin A and B compared to their derivatives suggest their superior intrinsic activity against S. aureus.[1]

Anti-Biofilm Activity

The ability of S. aureus to form biofilms is a critical virulence factor, contributing to persistent infections and antibiotic tolerance. While quantitative data on the specific anti-biofilm activity of this compound against S. aureus is not currently available, the general protocols for assessing such activity are well-established. The following table outlines the key parameters measured in biofilm inhibition and eradication assays.

Table 2: Key Parameters for Assessing Anti-Biofilm Activity

ParameterDescriptionCommon Assay Method
Minimum Biofilm Inhibitory Concentration (MBIC) The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.Crystal Violet Staining Assay
Minimum Biofilm Eradication Concentration (MBEC) The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.Colony Forming Unit (CFU) counting from disrupted biofilms
Biofilm Biomass Reduction The percentage reduction in the total biofilm mass after treatment with an antimicrobial agent.Crystal Violet Staining Assay
Metabolic Activity Inhibition The percentage reduction in the metabolic activity of bacteria within a biofilm after treatment.Resazurin or XTT Reduction Assay

Proposed Mechanism of Action: Inhibition of Protein Synthesis

Evidence suggests that paulomycins, and by extension this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis. The proposed target is the elongation factor Tu (EF-Tu) , a crucial protein involved in the elongation phase of translation.[2][3][4][5][6]

By binding to EF-Tu, paulomycins are thought to prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex. This complex is essential for the delivery of the correct aminoacyl-tRNA to the A-site of the ribosome, a critical step in polypeptide chain elongation. Interference with this process leads to the cessation of protein synthesis and ultimately, bacterial cell death.

Paulomycin_Mechanism_of_Action cluster_protein_synthesis Bacterial Protein Synthesis Elongation Cycle EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers aa-tRNA Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP hydrolysis Peptide_Elongation->Ribosome EF-Tu-GDP->EF-Tu-GTP GEF (EF-Ts) Paulomycin_A2 This compound Paulomycin_A2->EF-Tu-GTP binds to Inhibition Paulomycin_A2->Inhibition Inhibits formation of Ternary Complex

Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound against Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

MIC_Workflow start Start prep_inoculum Prepare S. aureus inoculum (0.5 McFarland standard) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of this compound in a 96-well plate prep_inoculum->serial_dilution add_inoculum Inoculate each well with the bacterial suspension serial_dilution->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Determine MIC: lowest concentration with no visible bacterial growth incubation->read_results end End read_results->end

Workflow for MIC determination.

Materials:

  • This compound stock solution

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies of S. aureus and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

    • Negative Control: A well containing 200 µL of sterile CAMHB (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol describes a method to quantify the ability of this compound to inhibit the formation of S. aureus biofilms.

Biofilm_Inhibition_Workflow start Start prep_culture Prepare overnight culture of S. aureus start->prep_culture add_components Add bacterial culture and serial dilutions of this compound to a 96-well plate prep_culture->add_components incubation Incubate at 37°C for 24 hours to allow biofilm formation add_components->incubation wash_planktonic Wash wells to remove planktonic (non-adherent) cells incubation->wash_planktonic stain_biofilm Stain the adherent biofilm with Crystal Violet wash_planktonic->stain_biofilm wash_excess_stain Wash to remove excess stain stain_biofilm->wash_excess_stain solubilize_stain Solubilize the stain from the biofilm (e.g., with ethanol) wash_excess_stain->solubilize_stain measure_absorbance Measure absorbance at ~570 nm solubilize_stain->measure_absorbance calculate_inhibition Calculate the percentage of biofilm inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for biofilm inhibition assay.

Materials:

  • This compound stock solution

  • Staphylococcus aureus strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Grow S. aureus overnight in TSB.

    • Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of serially diluted this compound (in TSB with 1% glucose) to the wells.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

  • Washing:

    • Gently aspirate the medium from each well and wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization:

    • Add 200 µL of 95% ethanol to each well to solubilize the stain bound to the biofilm.

  • Quantification:

    • Measure the absorbance of the solubilized stain at approximately 570 nm using a plate reader.

  • Calculation:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Conclusion

This compound, as a member of the paulomycin family, holds considerable promise as an antibacterial agent against Staphylococcus aureus. The available data for its parent compounds, Paulomycin A and B, indicate potent activity, with MIC values significantly lower than their derivatives. The proposed mechanism of action, involving the inhibition of the essential elongation factor Tu, suggests a mode of action that may be effective against strains resistant to other classes of antibiotics.

Further research is warranted to determine the precise MIC and anti-biofilm activity of this compound against a broad panel of clinical S. aureus isolates, including MRSA and vancomycin-intermediate strains. Elucidating the specific interactions of this compound with EF-Tu at a molecular level will be crucial for understanding its mechanism of action in detail and for guiding future drug development efforts. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be vital in fully assessing the therapeutic potential of this compound in the fight against staphylococcal infections.

References

Methodological & Application

Application Notes and Protocols for Paulomycin A2 Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial susceptibility of various bacterial strains to Paulomycin A2 using the broth microdilution method. This information is critical for researchers in infectious diseases, antibiotic discovery, and preclinical development.

Introduction to this compound and Susceptibility Testing

This compound is a glycosylated antibiotic belonging to the paulomycin complex, which also includes paulomycins A, B, C, D, E, and F.[1] These antibiotics are produced by various Streptomyces species, such as Streptomyces paulus and Streptomyces albus.[2][3] Paulomycins exhibit potent activity, primarily against Gram-positive bacteria.[1] The unique paulic acid moiety, containing a rare isothiocyanate group, is a key determinant of their antibacterial properties.[2][3]

The broth microdilution method is the gold-standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. This quantitative measure is essential for assessing the potency of new antimicrobial candidates, monitoring the emergence of resistance, and establishing treatment regimens. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: this compound MIC Values

Table 1: Expected In Vitro Activity of Paulomycins against Gram-Positive Bacteria

Bacterial SpeciesExpected MIC Range (µg/mL)Notes
Staphylococcus aureusLowIncludes Methicillin-sensitive (MSSA) and Methicillin-resistant (MRSA) strains.
Streptococcus pneumoniaeLowActivity against both penicillin-susceptible and penicillin-resistant strains is anticipated.
Enterococcus faecalisVariableSusceptibility may vary among isolates.
Anaerobic Gram-positive cocciVariableData on related compounds suggest potential activity.
Clostridium difficileLowRelated compounds have shown activity.

Table 2: Example Data Table for this compound Susceptibility Testing Results

Strain IDOrganismSourceThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
ATCC 29213S. aureusQC Strain
Clinical Isolate 1S. aureus (MRSA)Blood
ATCC 49619S. pneumoniaeQC Strain
Clinical Isolate 2S. pneumoniaeSputum
ATCC 29212E. faecalisQC Strain
Clinical Isolate 3E. faecalis (VRE)Urine

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits growth.

Required Materials
  • This compound (with known purity and potency)

  • Sterile 96-well U-bottom or flat-bottom microtiter plates with lids

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood.

  • Sterile deionized water

  • Sterile 0.85% saline

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound

  • Bacterial strains for testing (clinical isolates and quality control strains)

  • Standard laboratory equipment (incubator, micropipettes, multichannel pipette, vortex mixer, spectrophotometer or McFarland standards).

Quality Control

Adherence to a robust quality control program is essential for accurate and reproducible results.

Table 3: Recommended Quality Control Strains and Expected MIC Ranges

QC StrainOrganismExpected MIC Range for Control Antibiotics (µg/mL)Notes
Staphylococcus aureus ATCC® 29213™Gram-positive coccusVancomycin: 0.5-2, Linezolid: 1-4Recommended for non-fastidious Gram-positive susceptibility testing.
Enterococcus faecalis ATCC® 29212™Gram-positive coccusVancomycin: 1-4, Linezolid: 1-4Standard QC strain for enterococcal susceptibility.
Streptococcus pneumoniae ATCC® 49619™Gram-positive coccusPenicillin: 0.25-1, Erythromycin: 0.06-0.25Recommended for fastidious Gram-positive susceptibility testing.

Note: As this compound is not a routinely tested antibiotic, specific CLSI-endorsed QC ranges have not been established. Laboratories should establish their own internal QC ranges based on repeated testing (e.g., 20 consecutive runs) and monitor for any shifts in these ranges.

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Use the following formula: Volume of solvent (mL) = [Weight of powder (mg) / Potency of powder (µg/mg)] x [1 / Desired concentration (µg/mL)] x 1000

  • Dissolve the this compound powder in the appropriate solvent (e.g., DMSO). Ensure complete dissolution.

  • This stock solution can be aliquoted and stored at -70°C or below for future use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for the assay, followed by the addition of this diluted inoculum to the wells.

Microtiter Plate Preparation and Inoculation
  • Prepare serial two-fold dilutions of this compound directly in the 96-well plate.

  • Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a final concentration range of 0.06 to 64 µg/mL, prepare a 128 µg/mL working solution.

  • Add 100 µL of the 128 µg/mL this compound working solution to well 1.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

  • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 100 µL and dilute the antibiotic concentrations to the desired final range.

Incubation
  • Cover the microtiter plates with lids to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

  • For Streptococcus pneumoniae, incubate in a non-CO₂ incubator. If a CO₂ incubator is used, ensure the plate is sealed to prevent a pH shift in the medium.

Reading and Interpreting Results
  • Place the microtiter plate on a reading device.

  • Examine the growth control well (well 11) to ensure adequate bacterial growth.

  • Examine the sterility control well (well 12) to ensure no contamination.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A faint haze or a single small button of growth at the bottom of the well should be disregarded.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20h D->E F Read Plate for Visible Growth E->F G Determine MIC F->G

Caption: Experimental workflow for broth microdilution.

Paulomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) P_site P Site E_site E Site P_site->E_site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Inhibition Inhibition of Translocation P_site->Inhibition A_site A Site A_site->P_site Translocation A_site->Inhibition tRNA_out Deacylated tRNA E_site->tRNA_out Paulomycin This compound Paulomycin->A_site Binds to A Site or interferes with translocation Paulomycin->Inhibition tRNA_in Aminoacyl-tRNA tRNA_in->A_site

References

Application Note: Determination of Paulomycin A2 Minimum Inhibitory Concentration (MIC) using the Agar Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paulomycin A2 is a glycosylated antibiotic belonging to the paulomycin family, known for its activity primarily against Gram-positive bacteria.[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency, spectrum of activity, and for guiding further drug development efforts. The agar (B569324) dilution method is a standardized and reliable technique for determining the MIC of an antimicrobial agent.[3] This application note provides a detailed protocol for determining the MIC of this compound against a panel of Gram-positive bacteria using the agar dilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle of the Agar Dilution Method

The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates containing different concentrations of the antimicrobial agent. Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]

Data Presentation

Table 1: Representative MIC Values (µg/mL) of this compound against Gram-positive Bacteria
Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus292130.25
Enterococcus faecalis292120.5
Streptococcus pneumoniae496190.125
Bacillus subtilis66330.06
Micrococcus luteus102400.03

Note: The data presented in this table is representative and may vary depending on the specific isolate and testing conditions.

Table 2: Quality Control (QC) Ranges for Reference Strains with this compound
Quality Control StrainATCC NumberAcceptable MIC Range (µg/mL)
Staphylococcus aureus292130.125 - 0.5
Enterococcus faecalis292120.25 - 1.0

Note: These QC ranges are proposed for illustrative purposes and should be established in each laboratory according to CLSI guidelines.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile distilled water or sterile saline

  • Petri dishes (90 mm or 100 mm)

  • Micropipettes and sterile tips

  • Sterile tubes for dilutions

  • Inoculating loop or multipoint inoculator

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • McFarland 0.5 turbidity standard

  • Quality control (QC) strains: Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212

  • Test bacterial strains

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is sparingly soluble in water. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution.

  • Stock Solution Preparation (e.g., 1280 µg/mL):

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO.

    • Bring the final volume to the desired concentration with sterile distilled water. For example, to prepare a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in 1 mL of DMSO and then add sterile distilled water to a final volume of 10 mL.

    • Vortex thoroughly to ensure complete dissolution.

    • This stock solution can be stored in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.

Preparation of Agar Plates with this compound
  • Prepare Molten Agar: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath.

  • Serial Dilutions:

    • Perform a series of twofold dilutions of the this compound stock solution in sterile distilled water to obtain concentrations that are 10 times the final desired concentrations in the agar plates. For example, if the final desired highest concentration is 128 µg/mL, the corresponding 10x solution will be 1280 µg/mL.

  • Incorporation into Agar:

    • For each concentration, add 2 mL of the 10x this compound dilution to 18 mL of molten MHA in a sterile tube or bottle. This results in a 1:10 dilution, achieving the final desired concentration.

    • Mix the agar and antibiotic solution thoroughly by gentle inversion to avoid air bubbles.

    • Immediately pour the mixture into sterile Petri dishes to a depth of 3-4 mm.

    • Allow the agar to solidify at room temperature on a level surface.

    • Prepare a growth control plate containing MHA without any antibiotic.

  • Drying and Storage:

    • Allow the plates to dry, with the lids slightly ajar, in a biological safety cabinet until the surface is free of visible moisture.

    • Plates can be used immediately or stored in sealed plastic bags at 2-8°C for up to one week.

Inoculum Preparation
  • Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Suspend the colonies in sterile broth or saline.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Dilute the adjusted suspension 1:10 in sterile broth or saline to achieve a final inoculum density of approximately 1 x 10⁷ CFU/mL.

Inoculation and Incubation
  • Inoculation:

    • Using a multipoint inoculator or a calibrated loop, spot 1-2 µL of the final inoculum suspension onto the surface of each agar plate, including the growth control plate. This will deliver approximately 10⁴ CFU per spot.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere.

Reading and Interpreting Results
  • Examine Plates: After incubation, examine the plates for bacterial growth. The growth control plate should show confluent growth.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits any visible growth of the test organism. A faint haze or a single colony at the inoculation spot is disregarded.

  • Quality Control: The MIC values for the QC strains must fall within the pre-established acceptable ranges (see Table 2) for the test results to be considered valid.

Experimental Workflow Diagram

Agar_Dilution_MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (e.g., 1280 µg/mL) serial_dil Create 10x Serial Dilutions stock_prep->serial_dil plate_prep Prepare Agar Plates with This compound Concentrations serial_dil->plate_prep agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->plate_prep inoculation Inoculate Plates with ~10^4 CFU/spot plate_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) final_inoculum Dilute to Final Inoculum (~1x10^7 CFU/mL) inoculum_prep->final_inoculum final_inoculum->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Examine Plates for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic qc_check Validate with QC Strains determine_mic->qc_check

Caption: Workflow for Agar Dilution MIC Determination.

Conclusion

The agar dilution method provides a reliable and reproducible means of determining the MIC of this compound against Gram-positive bacteria. Adherence to standardized protocols, including the use of appropriate quality control strains, is essential for generating accurate and comparable data. This application note serves as a comprehensive guide for researchers and scientists involved in the evaluation of new antimicrobial agents like this compound.

References

Application Note: Quantification of Paulomycin A2 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin A2 is a member of the paulomycin family of antibiotics produced by various Streptomyces species, such as Streptomyces paulus.[1][2] These glycosylated compounds exhibit significant activity against Gram-positive bacteria.[2][3] The unique structural features of paulomycins, including a paulic acid moiety with a rare isothiocyanate group, contribute to their biological activity.[1][3] Accurate quantification of this compound is crucial for fermentation process optimization, drug discovery, and development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for the separation of the paulomycin family of compounds.

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol outlines the extraction of paulomycins from a bacterial culture for subsequent HPLC analysis.

Materials:

Procedure:

  • Harvest the fermentation broth by centrifugation to separate the supernatant from the cell mass.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and dry them in vacuo using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of acetonitrile (e.g., 1 mL).[3]

  • Filter the re-dissolved sample through a 0.22 µm syringe filter prior to HPLC injection.

HPLC Quantification of this compound

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Apollo C18 (5 µm, 4.6 × 250 mm)SunFire C18 (3.5 µm, 2.1 × 150 mm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile
Gradient 5% B for 5 min, linear gradient from 5% to 90% B in 20 min, then from 90% to 100% B in 5 min.[3]Isocratic hold at 10% B for 4 min, followed by a linear gradient from 10% to 88% B over 26 min.[2]
Flow Rate 0.8 mL/min[3]0.25 mL/min[2]
Column Temperature Ambient or controlled at 35 °C for better reproducibility.35 °C
Detection Wavelength 320 nm[3] or 238 nm.[1]238 nm[1] or 320 nm.[1]
Injection Volume 10-20 µL5-10 µL

Note: Specific quantitative data for this compound, such as retention time, linearity, limit of detection (LOD), and limit of quantification (LOQ), are not extensively available in the reviewed literature. Method validation would be required to establish these parameters. The provided conditions are based on the successful separation of the paulomycin family of compounds.

Data Presentation

CompoundUPLC Retention Time (min)
Novel Paulomycin Derivative 14.29
Novel Paulomycin Derivative 24.32
Novel Paulomycin Derivative 34.53
Novel Paulomycin Derivative 44.56
Paulomycin ANot explicitly stated
Paulomycin BNot explicitly stated

Data from a study on novel paulomycin derivatives, where peaks for Paulomycin A and B were also identified but their exact retention times were not listed in the text.[1]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental process from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis fermentation Streptomyces Fermentation Broth centrifugation Centrifugation fermentation->centrifugation extraction Ethyl Acetate Extraction centrifugation->extraction drying Drying in vacuo extraction->drying reconstitution Reconstitution in Acetonitrile drying->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (238/320 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification biosynthesis_pathway chorismate Chorismate ring_a Ring A Moiety Formation chorismate->ring_a paulic_acid Paulic Acid Moiety Formation chorismate->paulic_acid sugars Sugar Precursors (e.g., Glucose-6P) d_allose D-Allose Biosynthesis sugars->d_allose l_paulomycose L-Paulomycose Biosynthesis sugars->l_paulomycose fatty_acids Fatty Acid Precursors assembly Glycosylation & Acylation Steps fatty_acids->assembly ring_a->assembly d_allose->assembly l_paulomycose->assembly paulic_acid->assembly paulomycins Paulomycins (A, A2, B, etc.) assembly->paulomycins

References

Application Notes and Protocols for the Use of Paulomycin A2 in Staphylococcus aureus Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA). The paulomycins are a family of antibiotics known for their activity against Gram-positive bacteria, making them potential candidates for addressing the challenge of S. aureus infections. This document provides detailed application notes and experimental protocols for the investigation of Paulomycin A2, a member of the paulomycin family, in S. aureus infection models.

Disclaimer: Publicly available data on the specific activity and mechanisms of this compound against Staphylococcus aureus is limited. The following sections provide generalized protocols and hypothetical data based on the known characteristics of the paulomycin family and common methodologies for antibiotic evaluation. These protocols should be adapted and validated through rigorous experimental work.

Application Notes

General Information on Paulomycins

Paulomycins, including Paulomycin A and B, are produced by various Streptomyces species and are characterized by their activity primarily against Gram-positive bacteria.[1][2][3] The family of paulomycins is diverse, encompassing several derivatives such as this compound, C, D, E, and F.[1][3] While the broader family has demonstrated antibacterial potential, specific data for this compound is not extensively documented in peer-reviewed literature.

Hypothetical Mechanism of Action

The precise mechanism of action for this compound against S. aureus has not been definitively elucidated in published studies. However, based on the mechanisms of other antibiotics targeting Gram-positive bacteria, two primary hypotheses can be proposed:

  • Inhibition of Cell Wall Synthesis: Many antibiotics effective against Gram-positive bacteria target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This compound may interfere with one of the enzymatic steps in this pathway, leading to a compromised cell wall and subsequent bacterial cell lysis.

  • Inhibition of Protein Synthesis: Another common target for antibiotics is the bacterial ribosome. This compound could potentially bind to either the 30S or 50S ribosomal subunit, thereby inhibiting protein synthesis and arresting bacterial growth.

Further research is required to determine the specific molecular target and mechanism of this compound.

Data Presentation: Hypothetical In Vitro Susceptibility Data

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various S. aureus strains. This data is for illustrative purposes only and must be determined experimentally.

Staphylococcus aureus StrainMethicillin SusceptibilityThis compound MIC (µg/mL) - HypotheticalVancomycin MIC (µg/mL) - Reference
ATCC 25923Susceptible (MSSA)0.51
ATCC 29213Susceptible (MSSA)0.51
USA300Resistant (MRSA)11
N315Resistant (MRSA)22
Clinical Isolate 1Resistant (MRSA)11.5
Clinical Isolate 2Resistant (MRSA)22

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound (stock solution of known concentration)

  • Staphylococcus aureus isolates (standard strains and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy: Murine Skin Infection Model

This protocol describes a model to evaluate the in vivo efficacy of topically administered this compound in a murine skin infection model.

Materials:

  • This compound (formulated for topical application)

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus (e.g., USA300 strain)

  • Anesthetic (e.g., isoflurane)

  • Electric shaver and depilatory cream

  • Sterile surgical tape

  • Syringes and needles

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Bioluminescent imager (optional, if using a luminescent bacterial strain)

Procedure:

  • Animal Preparation:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse and apply a depilatory cream to remove remaining fur.

    • Create a superficial abrasion by gently applying and removing sterile surgical tape several times.

  • Infection:

    • Prepare an inoculum of mid-logarithmic phase S. aureus in sterile PBS at a concentration of approximately 1 x 10⁷ CFU/10 µL.

    • Apply 10 µL of the bacterial suspension to the abraded skin area of each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), randomly assign mice to treatment groups (e.g., vehicle control, this compound at different concentrations).

    • Apply a defined amount of the topical formulation to the infected area.

    • Repeat the treatment at specified intervals (e.g., once or twice daily) for a defined period (e.g., 3-5 days).

  • Assessment of Efficacy:

    • Visual Assessment: Monitor the lesion size, erythema, and abscess formation daily.

    • Bacterial Load Quantification: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions for plating on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

    • (Optional) Bioluminescent Imaging: If using a luminescent S. aureus strain, image the mice at various time points to non-invasively monitor the bacterial burden.

Visualizations

Hypothetical Signaling Pathway Inhibition

PaulomycinA2_Mechanism cluster_cell_wall Staphylococcus aureus Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Transpeptidation Transpeptidation Peptidoglycan Synthesis->Transpeptidation leads to Cell Wall Integrity Cell Wall Integrity Transpeptidation->Cell Wall Integrity maintains Cell Lysis Cell Lysis Transpeptidation->Cell Lysis leads to loss of integrity This compound This compound This compound->Transpeptidation Inhibits (Hypothesized)

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow: In Vitro MIC Determination

MIC_Workflow start Start prep_inoculum Prepare S. aureus Inoculum 0.5 McFarland Standard start->prep_inoculum inoculate Inoculate Plates Final conc. 5x10^5 CFU/mL prep_inoculum->inoculate serial_dilution Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate Incubate 35°C for 16-20h inoculate->incubate read_mic Read MIC Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Experimental Workflow: Murine Skin Infection Model

Animal_Model_Workflow start Start animal_prep Animal Preparation Anesthesia, Shaving, Abrasion start->animal_prep infection Infection Topical application of S. aureus animal_prep->infection treatment Treatment Vehicle or this compound infection->treatment monitoring Monitoring Lesion size, Imaging (optional) treatment->monitoring endpoint Endpoint Analysis Euthanasia, Tissue Excision, CFU enumeration monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing.

Conclusion

This compound represents a potential candidate for the development of new therapeutics against Staphylococcus aureus. However, a significant knowledge gap exists regarding its specific antimicrobial properties and mechanism of action. The protocols provided herein offer a standardized framework for the initial in vitro and in vivo evaluation of this compound. It is imperative that researchers conduct thorough experimental validation to determine the precise MIC values, efficacy in relevant infection models, and the molecular basis of its antibacterial activity. Such studies will be crucial in assessing the true therapeutic potential of this compound in the fight against S. aureus infections.

References

Application Notes and Protocols for Target Identification of Paulomycin A2 in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin A2 is a glycosylated antibiotic produced by several Streptomyces species, including Streptomyces paulus.[1][2] It exhibits potent activity primarily against Gram-positive bacteria.[1] this compound and its analogs are characterized by a unique chemical structure that includes a paulic acid moiety containing a rare isothiocyanate group, which is crucial for its antibacterial properties.[1][2] Despite its known antibiotic activity, the precise molecular target(s) and mechanism of action within bacterial cells remain to be fully elucidated. Identifying the direct molecular targets of novel antibiotics like this compound is a critical step in the drug development process, enabling mechanism-of-action studies, lead optimization, and the prediction of potential resistance mechanisms.

These application notes provide detailed protocols for several powerful and widely used techniques to identify the protein targets of this compound in bacteria. The described methods include both biophysical and genetic approaches:

  • Thermal Proteome Profiling (TPP): A method to identify targets based on ligand-induced changes in protein thermal stability.

  • Drug Affinity Responsive Target Stability (DARTS): A technique that identifies protein targets by their increased resistance to proteolysis upon ligand binding.

  • Affinity Chromatography: A classical approach involving the immobilization of the drug to "pull down" its binding partners from a cell lysate.

  • Genetic Screening for Resistant Mutants: A method to identify potential drug targets by selecting for and sequencing mutations that confer resistance to the antibiotic.

Each section includes a detailed experimental protocol, a table with representative (hypothetical) quantitative data, and a workflow diagram to guide the experimental setup.

Thermal Proteome Profiling (TPP) for this compound Target Identification

Application Note:

Thermal Proteome Profiling (TPP) is a powerful technique for identifying drug-protein interactions in a native cellular environment.[3][4][5][6][7][8][9][10] The method is based on the principle that the binding of a small molecule, such as this compound, can alter the thermal stability of its target protein.[3][4][5][6][7][8][9][10] By subjecting cell lysates or intact cells treated with this compound to a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, it is possible to identify proteins that exhibit a significant shift in their melting temperature (Tm) upon drug binding.[3][11] An increase in Tm is indicative of target engagement and stabilization. This approach does not require modification of the compound and can be applied proteome-wide.[6]

Experimental Protocol:

  • Bacterial Culture and Treatment:

    • Grow the target bacterial species (e.g., Staphylococcus aureus) to mid-logarithmic phase.

    • Divide the culture into two equal volumes. Treat one with this compound at a concentration of 10x the Minimum Inhibitory Concentration (MIC) and the other with a vehicle control (e.g., DMSO).

    • Incubate for 1 hour under appropriate growth conditions.

  • Cell Lysis and Lysate Preparation:

    • Harvest cells by centrifugation at 4°C.

    • Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the pellets in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells using a standard method such as sonication or a French press.

    • Clarify the lysate by ultracentrifugation to remove cell debris and insoluble components.

    • Normalize the protein concentration of the this compound-treated and vehicle-treated lysates.

  • Thermal Treatment:

    • Aliquot the lysates into PCR tubes for each temperature point. A typical temperature range for bacterial TPP is 40°C to 70°C, with 8-10 temperature points.

    • Heat the aliquots for 3 minutes at the respective temperatures in a thermocycler, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Digestion and TMT Labeling:

    • Reduce, alkylate, and digest the proteins in the soluble fraction to peptides using a standard trypsin digestion protocol.

    • Label the resulting peptides from each temperature point with a different tandem mass tag (TMT) isobaric label. This allows for multiplexed quantitative analysis.[11]

  • LC-MS/MS Analysis:

    • Combine the TMT-labeled peptide samples.

    • Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the treated and control samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions.

    • Identify proteins with a statistically significant shift in Tm (ΔTm) in the this compound-treated sample compared to the control.

Data Presentation:

Table 1: Hypothetical TPP Data for this compound in S. aureus

Protein IDGene NameTm (Vehicle) (°C)Tm (this compound) (°C)ΔTm (°C)p-valuePutative Function
P0A0F0gyrB52.158.3+6.2<0.001DNA Gyrase Subunit B
P68903rplC55.856.1+0.30.4550S Ribosomal Protein L3
Q2G1I3fabI50.550.7+0.20.62Enoyl-[acyl-carrier-protein] reductase
P0A0F4gyrA51.957.8+5.9<0.001DNA Gyrase Subunit A
P0A7X3tuf58.258.1-0.10.88Elongation factor Tu

Visualization:

TPP_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_analysis Proteomic Analysis cluster_data Data Analysis culture Bacterial Culture treatment This compound Treatment & Vehicle culture->treatment lysis Cell Lysis treatment->lysis heating Heat Treatment (Temperature Gradient) lysis->heating centrifugation Centrifugation heating->centrifugation supernatant Collect Soluble Proteins centrifugation->supernatant digestion Protein Digestion (Trypsin) supernatant->digestion tmt TMT Labeling digestion->tmt lcms LC-MS/MS tmt->lcms data_analysis Melting Curve Fitting & ΔTm Calculation lcms->data_analysis target_id Target Identification data_analysis->target_id

TPP Experimental Workflow

Drug Affinity Responsive Target Stability (DARTS) for this compound Target Identification

Application Note:

The DARTS method identifies protein targets based on the principle that small molecule binding stabilizes a protein's conformation, making it more resistant to proteolysis.[1][12][13][14][15][16] This technique is particularly useful for natural products as it does not require any modification or immobilization of the compound.[12][15] In a typical DARTS experiment, a bacterial lysate is incubated with this compound, followed by limited digestion with a protease.[13][14] Target proteins bound to this compound will be protected from degradation, while unbound proteins will be digested. The protected proteins can then be identified by SDS-PAGE and mass spectrometry.[12]

Experimental Protocol:

  • Bacterial Lysate Preparation:

    • Grow the target bacterial species to mid-logarithmic phase and harvest the cells.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in M-PER lysis buffer (or a similar buffer) supplemented with protease inhibitors.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Determine and normalize the protein concentration of the lysate (typically 2-5 µg/µL).[12]

  • This compound Incubation:

    • Divide the lysate into a treatment group and a vehicle control group.

    • Add this compound to the treatment group (e.g., at a final concentration of 10 µM) and an equivalent volume of vehicle (e.g., DMSO) to the control group.[13]

    • Incubate the samples at room temperature for 1 hour to allow for binding.[16]

  • Protease Digestion:

    • Prepare a stock solution of a broad-specificity protease such as pronase or thermolysin.[13][16]

    • Add the protease to both the treated and control samples. It is crucial to optimize the protease concentration and digestion time. A good starting point is to test a range of protease:protein ratios (e.g., 1:1000 to 1:100 w/w).[12][16]

    • Incubate for a set time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Protein Analysis by SDS-PAGE:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

    • Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).

    • Identify protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane. These are the potential targets.

  • Target Identification by Mass Spectrometry:

    • Excise the protected protein bands from the gel.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Validation by Western Blotting:

    • If a candidate target is identified and an antibody is available, validate the interaction by performing a targeted DARTS experiment followed by Western blotting.[12]

    • The Western blot should show a stronger band for the target protein in the this compound-treated sample compared to the control after protease digestion.

Data Presentation:

Table 2: Hypothetical DARTS Data for this compound Target Identification

Gel Band IDProtein Name (Identified by MS)Gene NameMolecular Weight (kDa)Protection Ratio (Treated/Control)Validation
D-1DNA Gyrase Subunit BgyrB~90>10Confirmed by Western Blot
D-250S Ribosomal Protein L3rplC~221.1Not Protected
D-3DNA Gyrase Subunit AgyrA~97>10Confirmed by Western Blot
D-4Elongation factor Tutuf~430.9Not Protected

Visualization:

DARTS_Workflow cluster_treatment Incubation cluster_digestion Limited Proteolysis cluster_analysis Analysis start Bacterial Lysate vehicle Vehicle Control (DMSO) start->vehicle drug This compound start->drug protease_v Add Protease vehicle->protease_v protease_d Add Protease drug->protease_d sds_page SDS-PAGE protease_v->sds_page protease_d->sds_page band_excision Excise Protected Bands sds_page->band_excision ms_analysis LC-MS/MS Identification band_excision->ms_analysis

DARTS Experimental Workflow

Affinity Chromatography for this compound Target Identification

Application Note:

Affinity chromatography is a classic and powerful method for isolating proteins that bind to a specific molecule.[17][18][19][20][21] This technique involves chemically immobilizing this compound onto a solid support (resin).[20][21] A bacterial lysate is then passed over this resin, and proteins that specifically bind to this compound are retained while non-binding proteins are washed away.[18][21] The bound proteins are then eluted and identified by mass spectrometry. A crucial aspect of this method is the chemical modification of this compound to attach it to the resin without abolishing its biological activity.[22]

Experimental Protocol:

  • Synthesis of this compound Affinity Resin:

    • Chemically modify this compound to introduce a linker arm with a reactive group (e.g., an amine or carboxyl group) at a position that does not interfere with its target binding activity.

    • Covalently couple the modified this compound to an activated chromatography resin (e.g., NHS-activated Sepharose).

    • Prepare a control resin by blocking the reactive groups on the activated resin without coupling this compound.

  • Preparation of Bacterial Lysate:

    • Prepare a clarified bacterial lysate as described in the DARTS protocol.

    • Ensure the lysis buffer is compatible with the affinity chromatography chemistry.

  • Affinity Purification:

    • Pack the this compound-coupled resin and the control resin into separate columns.

    • Equilibrate both columns with binding buffer (e.g., PBS).

    • Load the bacterial lysate onto both columns and allow it to incubate to facilitate binding.[17]

    • Wash the columns extensively with binding buffer to remove non-specifically bound proteins.[17]

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the columns. Elution can be achieved by:

      • Competitive Elution: Using a high concentration of free this compound.

      • Non-specific Elution: Changing the pH or increasing the salt concentration.[17]

    • Collect the elution fractions.

  • Analysis and Identification:

    • Concentrate the protein in the elution fractions.

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Compare the protein bands from the this compound column to the control column. Bands that are unique to or highly enriched in the this compound eluate are potential targets.

    • Excise these bands and identify the proteins by LC-MS/MS.

Data Presentation:

Table 3: Hypothetical Affinity Chromatography Data for this compound

Protein IDGene NameMS ScoreSpectral Counts (this compound Resin)Spectral Counts (Control Resin)Binding Affinity (Kd, µM)
P0A0F0gyrB4528821.5
P68903rplC7853>100
P0A0F4gyrA4318511.8
P0A7X3tuf951512>100

Visualization:

Affinity_Chromatography_Workflow cluster_columns Column Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis start Bacterial Lysate load_c Load Lysate start->load_c load_d Load Lysate start->load_d control_resin Control Resin control_resin->load_c drug_resin This compound -Coupled Resin drug_resin->load_d wash_c Wash load_c->wash_c wash_d Wash load_d->wash_d elute_c Elute wash_c->elute_c elute_d Elute wash_d->elute_d sds_page SDS-PAGE & MS Analysis elute_c->sds_page elute_d->sds_page

Affinity Chromatography Workflow

Genetic Screening for this compound-Resistant Mutants

Application Note:

A powerful method for identifying the target of an antibiotic is to select for and characterize resistant mutants.[22][23] Mutations that confer resistance often occur in the gene encoding the drug's direct target, altering the binding site and reducing the drug's affinity.[24] Alternatively, resistance mutations can arise in genes involved in drug transport (efflux or influx) or modification.[22][24] By isolating mutants that can grow at higher concentrations of this compound and then sequencing their genomes, it is possible to identify the genetic changes responsible for resistance, thereby pointing to the drug's target or mechanism of action.[22]

Experimental Protocol:

  • Generation of Resistant Mutants:

    • Grow a large population of the susceptible bacterial strain (e.g., 10^9 to 10^10 cells).

    • Plate the cells on agar (B569324) plates containing this compound at a concentration 4-8 times the MIC.[23]

    • Incubate the plates until resistant colonies appear. This is a single-step resistance selection.[23]

    • Alternatively, for multi-step resistance, serially passage the bacteria in liquid culture with sub-inhibitory concentrations of this compound, gradually increasing the concentration over time.[23]

  • Isolation and Characterization of Mutants:

    • Isolate individual resistant colonies and purify them by re-streaking on selective plates.

    • Confirm the resistance phenotype by determining the MIC of this compound for each mutant and comparing it to the wild-type strain.[23]

    • Calculate the frequency of spontaneous mutation.[23]

  • Whole-Genome Sequencing:

    • Extract genomic DNA from the wild-type parent strain and several independent resistant mutants.

    • Perform whole-genome sequencing on each sample using a next-generation sequencing (NGS) platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the mutant genomes to the wild-type reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parent strain.

    • Focus on mutations that occur independently in multiple resistant isolates, as these are more likely to be causative.

    • Annotate the mutated genes to understand their functions. Mutations in a specific gene or operon across multiple independent mutants strongly suggest its involvement in the drug's mechanism of action.

  • Target Validation:

    • To confirm that an identified mutation causes resistance, introduce the mutation into a clean background of the wild-type strain using genetic engineering techniques (e.g., CRISPR-Cas9 or homologous recombination).

    • Verify that the engineered strain exhibits increased resistance to this compound.

    • Conversely, reverting the mutation in a resistant strain to the wild-type allele should restore sensitivity.

Data Presentation:

Table 4: Hypothetical Genetic Data from this compound-Resistant S. aureus Mutants

Mutant IDMIC (µg/mL)Fold Increase in MICMutated GeneMutation (Amino Acid Change)Putative Function of Gene Product
WT0.061---
R11.016gyrBD426NDNA Gyrase Subunit B
R22.032gyrBT165PDNA Gyrase Subunit B
R31.016gyrAS84LDNA Gyrase Subunit A
R40.58norAPromoter (-35 A>G)Efflux Pump

Visualization:

Genetic_Screen_Workflow cluster_selection Selection cluster_characterization Characterization cluster_analysis Analysis & Validation start Susceptible Bacterial Population plating Plate on this compound -containing Agar start->plating isolation Isolate Resistant Colonies plating->isolation mic_test Confirm Resistance (MIC) isolation->mic_test wgs Whole-Genome Sequencing mic_test->wgs bioinformatics Identify Mutations wgs->bioinformatics validation Validate Causative Mutation bioinformatics->validation

Genetic Screen Workflow

References

Paulomycin A2: A Promising Antibiotic Candidate for Combating Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The rise of antibiotic-resistant Gram-positive bacteria presents a significant threat to global health. Paulomycin A2, a member of the paulomycin family of antibiotics produced by Streptomyces paulus, has demonstrated potent activity against a range of these challenging pathogens.[1][2] This document provides a comprehensive overview of this compound, including its antibacterial spectrum, available efficacy data, and detailed protocols for key experimental evaluations. These notes are intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the closely related compounds, Paulomycin A and Paulomycin B, against Staphylococcus aureus. Given the structural similarity within the paulomycin family, these values provide a strong indication of the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Staphylococcus aureus

CompoundStaphylococcus aureus MIC (µg/mL)
Paulomycin A<2.34
Paulomycin B<2.34

Data is estimated based on the activity of closely related paulomycin compounds against S. aureus as specific MIC values for this compound were not available in the reviewed literature.[3]

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available scientific literature. However, the presence of the unique paulic acid moiety is known to be crucial for the antibacterial properties of the paulomycin family.[3] Based on the structures of other antibiotics that interfere with key bacterial processes, a hypothetical mechanism of action for this compound is the inhibition of a critical cellular pathway, such as protein synthesis or DNA replication.

One plausible hypothesis is that this compound targets bacterial DNA gyrase, an essential enzyme for DNA replication and repair. Many natural product antibiotics with complex structures are known to inhibit this enzyme.[4] Another possibility is the inhibition of protein synthesis by targeting the bacterial ribosome.[5] Further investigation is required to confirm the specific molecular target and signaling pathway affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and safety of this compound.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted this compound with the prepared bacterial inoculum.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay using MTT Assay

This protocol assesses the potential toxicity of this compound against mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the vehicle control.

In Vivo Efficacy in a Murine Sepsis Model

This protocol evaluates the therapeutic efficacy of this compound in a mouse model of systemic infection.

Materials:

  • This compound

  • Pathogenic Gram-positive bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • 6-8 week old female BALB/c mice

  • Saline solution

  • Appropriate anesthetic

Procedure:

  • Infection:

    • Induce a systemic infection in mice by intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound via an appropriate route (e.g., i.p., i.v., or oral).

    • Include a vehicle control group and a positive control group (treated with a known effective antibiotic like vancomycin).

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness and survival over a period of 7-14 days.

    • In sub-lethal models, bacterial burden in organs (e.g., spleen, liver, kidneys) can be determined at specific time points by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).

  • Data Analysis:

    • Compare the survival rates or bacterial loads between the treatment groups and the control groups.

Visualizations

The following diagrams illustrate key experimental workflows and a hypothetical mechanism of action for this compound.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution 96-well Plate 96-well Plate 96-well Plate->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection OD Reading OD Reading Incubation->OD Reading MIC Determination MIC Determination Visual Inspection->MIC Determination OD Reading->MIC Determination experimental_workflow_invivo Start Start Infect Mice Infect Mice Start->Infect Mice Administer Treatment Administer Treatment Infect Mice->Administer Treatment Monitor Survival & Symptoms Monitor Survival & Symptoms Administer Treatment->Monitor Survival & Symptoms Determine Bacterial Load (Optional) Determine Bacterial Load (Optional) Monitor Survival & Symptoms->Determine Bacterial Load (Optional) Analyze Data Analyze Data Monitor Survival & Symptoms->Analyze Data Determine Bacterial Load (Optional)->Analyze Data End End Analyze Data->End hypothetical_moa cluster_bacterium Bacterial Cell Paulomycin_A2 This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Paulomycin_A2->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Inhibition leads to

References

Troubleshooting & Optimization

Troubleshooting instability of Paulomycin A2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paulomycin A2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this compound in aqueous solutions during experiments.

Troubleshooting Guides

This section provides practical guidance in a question-and-answer format to address common challenges encountered when working with this compound.

Question 1: My this compound solution seems to be losing activity over time. How can I confirm this and what are the likely causes?

Answer:

Loss of activity is a strong indicator of degradation. This compound is known to be unstable in aqueous solutions. The primary cause of this instability is the hydrolysis of the paulic acid moiety, which is essential for its antibacterial activity. This degradation results in the formation of inactive paulomenol A.[1][2]

To confirm degradation, you can:

  • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze your solution. A decrease in the peak area corresponding to this compound and the appearance of a new peak corresponding to paulomenol A over time will confirm degradation.

  • Bioassay: Perform a microbiological assay (e.g., a disk diffusion assay) with a sensitive bacterial strain (a Gram-positive organism is recommended) using freshly prepared and aged solutions of this compound. A significant decrease in the zone of inhibition for the aged solution indicates a loss of antibacterial activity.

Question 2: I'm observing a color change or precipitation in my this compound stock solution. What should I do?

Answer:

Visible changes such as color alteration or the formation of a precipitate are clear signs of chemical instability or poor solubility.

  • Immediate Action: Discard the solution. Do not use it for your experiments as the results will be unreliable.

  • Preventative Measures:

    • Solvent Choice: While aqueous solutions are often necessary for biological assays, consider preparing high-concentration stock solutions in a suitable organic solvent like DMSO and making fresh dilutions into your aqueous experimental buffer immediately before use.

    • Storage: Store stock solutions at or below -20°C, protected from light. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

    • Consult Datasheet: Always refer to the manufacturer's datasheet for recommended storage conditions and solubility information.

Question 3: My experimental results with this compound are inconsistent. Could this be related to its stability?

Answer:

Yes, inconsistency in experimental outcomes is a common consequence of using an unstable compound. The degradation of this compound can lead to a lower effective concentration in your experiments, resulting in variability.

To improve consistency:

  • Fresh is Best: Always prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment.

  • Time-Course Stability Check: If your experiment runs for an extended period, it is advisable to perform a preliminary stability test of this compound in your specific experimental medium (e.g., cell culture media) over the same duration. This will help you understand the rate of degradation under your experimental conditions.

  • pH Control: The stability of glycosylated antibiotics can be highly dependent on pH.[3] Ensure that the pH of your buffers and media is controlled and consistent across experiments. While specific data for this compound is limited, it is advisable to maintain a pH close to neutral (pH 7) unless your experimental design requires otherwise.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The main degradation product of this compound is paulomenol A. This occurs through the loss of the paulic acid moiety, rendering the molecule inactive as an antibiotic.[1][2]

Q2: Are there more stable analogs of this compound available?

A2: Research has shown that certain derivatives of paulomycins, particularly those with an N-acetyl-l-cysteine moiety attached to the paulic acid, exhibit greater stability in culture compared to the parent compounds.[1]

Q3: What is the recommended method for analyzing the purity and concentration of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method. A reversed-phase C18 column with a gradient elution using acetonitrile (B52724) and water containing a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point for the analysis of similar compounds.[4] Detection is typically performed using a UV detector.

Q4: What is the mechanism of action of this compound?

A4: Paulomycins are believed to act by inhibiting bacterial protein synthesis.[5][6] They are thought to target the bacterial ribosome, interfering with the translation process and leading to the cessation of protein production, which is essential for bacterial survival.

Quantitative Data on this compound Stability

Quantitative data on the half-life and degradation kinetics of this compound in aqueous solutions at different pH values and temperatures are not extensively available in the public domain. Researchers are encouraged to determine the stability of this compound under their specific experimental conditions. The following table provides a template for recording such data.

ConditionpHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
Buffer System 1
5.04Data to be determinedData to be determined
5.025 (Room Temp)Data to be determinedData to be determined
5.037Data to be determinedData to be determined
7.04Data to be determinedData to be determined
7.025 (Room Temp)Data to be determinedData to be determined
7.037Data to be determinedData to be determined
9.04Data to be determinedData to be determined
9.025 (Room Temp)Data to be determinedData to be determined
9.037Data to be determinedData to be determined
Experimental Medium
(e.g., Cell Culture Medium)Specify37Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

Objective: To quantify the degradation of this compound in an aqueous solution over time.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Buffer of desired pH

  • HPLC system with a C18 reversed-phase column and UV detector

  • Thermostated autosampler or incubator

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of this compound. A suitable HPLC method could be a gradient elution from 5% to 90% acetonitrile in water (with 0.1% TFA) over 20 minutes on a C18 column, with detection at an appropriate wavelength (e.g., 320 nm).[4]

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.

  • Data Analysis:

    • Record the peak area of this compound at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Paulomycin_Degradation_Pathway Paulomycin_A2 This compound (Active Antibiotic) Paulomenol_A Paulomenol A (Inactive) Paulomycin_A2->Paulomenol_A Hydrolysis in Aqueous Solution Paulic_Acid Paulic Acid Moiety Paulomycin_A2->Paulic_Acid Loss of

Figure 1: Degradation pathway of this compound to its inactive form, Paulomenol A.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity Observed check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution immediately before use check_solution->prepare_fresh No check_storage Are stock solutions stored correctly? (-20°C or below, protected from light, single-use aliquots) check_solution->check_storage Yes re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment end Consistent Results re_run_experiment->end correct_storage Implement proper storage procedures check_storage->correct_storage No perform_stability_study Perform a time-course stability study in your experimental medium check_storage->perform_stability_study Yes correct_storage->prepare_fresh analyze_data Analyze stability data (HPLC or Bioassay) perform_stability_study->analyze_data adjust_protocol Adjust experimental protocol (e.g., reduce incubation time, add compound at the last minute) analyze_data->adjust_protocol adjust_protocol->re_run_experiment Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) P_site P site A_site A site Inhibition Inhibition of Peptide Bond Formation P_site->Inhibition E_site E site A_site->Inhibition mRNA mRNA Paulomycin_A2 This compound Paulomycin_A2->A_site Binds to or near the A site tRNA Aminoacyl-tRNA tRNA->A_site Binding blocked No_Protein Truncated or No Protein Inhibition->No_Protein Protein_Synthesis Protein Synthesis (Elongation)

References

Paulomycin A2 Solubility and In Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Paulomycin A2 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a glycosylated antibiotic belonging to the paulomycin family of natural products. It is primarily known for its activity against a range of Gram-positive bacteria. In research, it is often used to study bacterial protein synthesis and to investigate potential new antibacterial therapies.

Q2: What makes dissolving this compound challenging for in vitro assays?

Like many complex natural products, this compound has a large and relatively hydrophobic structure, which can lead to low aqueous solubility. This can result in precipitation of the compound when added to aqueous cell culture media or assay buffers, leading to inaccurate and irreproducible experimental results.

Q3: What is the general mechanism of action for this compound?

While the exact mechanism is a subject of ongoing research, it is widely believed that this compound, similar to other antibiotics effective against Gram-positive bacteria, inhibits bacterial protein synthesis. It is hypothesized to bind to the bacterial ribosome, thereby interfering with the translation process.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) and store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to aqueous media.

Possible Causes:

  • Low Aqueous Solubility: The concentration of this compound in the final assay medium exceeds its solubility limit.

  • Improper Dilution: Rapid addition of a concentrated DMSO stock solution into the aqueous medium can cause localized high concentrations and immediate precipitation.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

Solutions:

  • Optimize Final Concentration: Determine the lowest effective concentration of this compound for your assay to minimize the risk of precipitation.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the pre-warmed (37°C) aqueous medium while gently vortexing.

  • Use of Co-solvents: For certain assays, the inclusion of a small percentage of a biocompatible co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in the final medium may improve solubility. However, the effect of the co-solvent on your specific assay should be validated.

Issue 2: Inconsistent or lower-than-expected bioactivity in assays.

Possible Causes:

  • Compound Degradation: this compound may be unstable in certain solvents or over prolonged incubation times at 37°C.

  • Inaccurate Stock Concentration: Errors in weighing the compound or dissolving it completely can lead to an incorrect stock concentration.

  • Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the assay.

Solutions:

  • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Verify Stock Concentration: Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution.

  • Use Low-Adsorption Labware: For sensitive assays, consider using low-protein-binding microplates and tubes.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolModerately SolubleCan be used for stock solutions, but may require warming.
MethanolSparingly SolubleLower solubility compared to DMSO and ethanol.
WaterInsolubleDirect dissolution in aqueous buffers is not recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance. Note: The molecular weight of this compound (C34H46N2O17S) is approximately 786.8 g/mol .

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in the desired aqueous medium. For example, to achieve a final concentration of 10 µM in a 10 mL final volume, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to create a 100 µM intermediate solution.

  • Add the intermediate dilution to the final volume of the assay medium dropwise while gently swirling to ensure rapid and uniform mixing.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells or assay.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution thaw->intermediate final Prepare Final Working Solution intermediate->final add_to_assay Add to Assay System final->add_to_assay incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site Protein_Synthesis Protein Synthesis P_site->Protein_Synthesis A_site A-site Inhibition Inhibition A_site->Inhibition mRNA mRNA mRNA->P_site mRNA->A_site PaulomycinA2 This compound PaulomycinA2->A_site Binds to A-site (Hypothesized) tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked Inhibition->Protein_Synthesis Prevents Elongation

Technical Support Center: Antimicrobial Suscefltibility Testing of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antimicrobial susceptibility testing (AST) of natural products. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the unique challenges of this field.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the antimicrobial screening of natural products.

Issue 1: Poor Solubility of Extracts

Q1: My natural product extract is not dissolving in the broth medium, leading to precipitation. How can I solve this?

A1: This is a common challenge as many bioactive compounds in natural products, such as polyphenols and terpenoids, are lipophilic and have poor solubility in aqueous microbiological media like Mueller-Hinton Broth (MHB).[1][2]

Troubleshooting Steps:

  • Select an Appropriate Solvent: Use a solvent to create a stock solution before diluting it into the test medium. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high dissolving power and low toxicity to most microbes at low concentrations.[1] Other options include ethanol, methanol, or acetone.[1]

  • Optimize Solvent Concentration: The final concentration of the solvent in the assay must be carefully controlled, as it can be toxic to microorganisms.[1] It is crucial to run a solvent toxicity control to determine the highest non-inhibitory concentration. For many bacteria, DMSO concentrations should generally be kept below 1-2%.[1]

  • Consider Emulsifiers: For essential oils or highly lipophilic extracts, using a non-inhibitory emulsifying agent like Tween 80 can help improve dispersion in the aqueous medium.

  • Alternative Methods: If solubility issues persist, broth dilution methods are generally more suitable than agar (B569324) diffusion methods, as constant agitation can help keep the compound suspended.[1]

Issue 2: Interference from Colored or Turbid Extracts

Q2: My plant extract is highly colored, which interferes with turbidity measurements for determining the Minimum Inhibitory Concentration (MIC). How can I get an accurate MIC value?

A2: Colored extracts are a significant challenge for standard AST methods that rely on visual or spectrophotometric assessment of turbidity to determine microbial growth.[2] The extract's color can be mistaken for microbial growth, or it can mask the turbidity, leading to inaccurate MIC readings.

Troubleshooting Steps:

  • Use a Colorimetric Indicator: The most effective solution is to use a metabolic activity indicator that changes color in the presence of viable, respiring cells. This shifts the endpoint determination from turbidity to a clear color change.

    • Resazurin (B115843): This blue dye is reduced by viable cells to the pink, fluorescent resorufin. The MIC is the lowest concentration of the extract that prevents this color change (i.e., remains blue).[3]

    • Tetrazolium Salts (e.g., INT): Salts like p-iodonitrotetrazolium violet (INT) are colorless but are reduced by metabolically active cells to form a colored formazan (B1609692) product.[4][5] The MIC is the lowest concentration that shows no color development.

  • Run Proper Controls: Always include a control well containing only the broth and the highest concentration of your extract (without inoculum). This helps you visually assess the baseline color of your extract.

  • Measure Absorbance Before Incubation: For spectrophotometric methods, you can measure the absorbance of the plate immediately after adding the inoculum (at time 0) and subtract these background values from the final readings after incubation.[6]

Issue 3: Unreliable Results with Agar Diffusion Methods

Q3: I am not seeing any zone of inhibition with my extract using the disk diffusion method, but I believe it has activity. What is happening?

A3: This is a frequent and misleading result when testing natural products. Agar diffusion methods (both disk and well) are often unsuitable for screening crude extracts or non-polar compounds.[4][5][7]

Explanation:

  • Poor Diffusion: The primary issue is the poor diffusion of non-polar, high-molecular-weight, or lipophilic compounds through the aqueous agar medium.[5][7][8] A lack of an inhibition zone may simply indicate that the active compound did not diffuse from the disk or well, not that it lacks antimicrobial activity.[1]

  • Method Sensitivity: These methods are qualitative and can be influenced by many factors, including agar depth, moisture, and the volatility of the extract (especially essential oils), leading to poor reproducibility.[1]

Recommendations:

  • Switch to a Dilution Method: Broth microdilution is the recommended "gold standard" method for determining the MIC of natural products as it provides quantitative and more reliable results by ensuring direct contact between the compound and the microbes in a liquid medium.[1][9]

  • Use Agar Dilution as an Alternative: In this method, the extract is mixed directly into the molten agar at various concentrations before it solidifies. Bacteria are then spotted onto the surface of each plate. This overcomes the diffusion issue but requires larger amounts of the extract and is more laborious.[2][7]

  • Bioautography: For complex mixtures, Thin-Layer Chromatography (TLC)-bioautography can be used. This technique separates the components of the extract on a TLC plate, which is then overlaid with inoculated agar. Inhibition zones appear on the plate where the active compounds are located, helping to identify the specific antimicrobial agents in the mixture.[8]

Issue 4: Lack of Standardization and Data Comparability

Q4: The MIC values for the same extract vary widely between experiments and different labs. How can I improve reproducibility?

A4: The lack of standardized guidelines for natural product AST is a major cause of variability.[1][2] Clinical standards like CLSI and EUCAST are optimized for pure antibiotics and don't account for the complexities of extracts.[1][10]

Key Parameters to Standardize:

  • Inoculum Preparation: The bacterial inoculum size is a critical variable. A higher inoculum can lead to a higher apparent MIC.[1] Standardize your inoculum to a 0.5 McFarland standard and then dilute it to the recommended final concentration for the specific method (e.g., 5x10^5 CFU/mL for broth microdilution).[1][2]

  • Culture Medium: Use a standard, recommended medium like Mueller-Hinton Broth/Agar whenever possible. The composition of the medium can significantly affect the activity of natural compounds.[1] For example, some components may chelate active compounds or alter their bioavailability.

  • Reference Strains: Always use well-characterized reference strains (e.g., from ATCC) for quality control. This allows for internal validation and makes it possible to compare results across different laboratories.[1][2]

  • Controls: Always include a negative (solvent) control, a positive (known antibiotic) control, and a sterility control for both the broth and the extract.

Experimental Protocols & Data

Protocol 1: Broth Microdilution with Resazurin Indicator

This method is highly recommended for determining the MIC of natural product extracts, especially those that are colored.

Methodology:

  • Prepare Extract Stock Solution: Dissolve the dried extract in 100% DMSO to a high concentration (e.g., 50 mg/mL).

  • Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate. Add an additional 100 µL of the extract stock solution to the first well of each row to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of extract concentrations.

  • Prepare Inoculum: Grow the test microorganism to the exponential phase and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well (except sterility controls). The final volume in each well will be 200 µL.

  • Set Up Controls:

    • Growth Control: MHB + Inoculum (no extract).

    • Solvent Control: MHB + Inoculum + highest concentration of DMSO used.

    • Extract Color Control: MHB + Highest concentration of extract (no inoculum).

    • Sterility Control: MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Add Indicator: After incubation, add 20 µL of sterile resazurin solution (e.g., 0.015% w/v) to each well and re-incubate for 2-4 hours.[3]

  • Read MIC: Observe the color change. The MIC is the lowest concentration of the extract that prevents the color change from blue (no growth) to pink (growth).

Table 1: Example MIC Data for Colored vs. Non-Colored Extracts

Extract TypeStandard Turbidity MIC (µg/mL)Resazurin-based MIC (µg/mL)Observation
Quercetin (Yellow)Difficult to determine128Clear blue-to-pink endpoint.
Berberine (Yellow)Difficult to determine64Clear blue-to-pink endpoint.
Tea Tree Oil (Colorless)512512Both methods yield similar results.
Gentamicin (Control)88Both methods yield similar results.

Note: Data is illustrative and compiled from typical results seen in literature.

Visual Workflow and Logic Diagrams

To further clarify the experimental and troubleshooting processes, the following diagrams are provided.

AST_Workflow prep 1. Prepare Natural Product Extract stock 2. Create High-Concentration Stock (e.g., in DMSO) prep->stock choose_method 3. Choose AST Method stock->choose_method broth Broth Microdilution (Recommended) choose_method->broth Preferred agar Agar Diffusion (Use with Caution) choose_method->agar Not Ideal serial_dilute 4a. Perform Serial Dilutions in 96-well Plate broth->serial_dilute inoculate 5. Add Standardized Bacterial Inoculum serial_dilute->inoculate incubate 6. Incubate Plate (18-24h, 37°C) inoculate->incubate endpoint 7. Determine Endpoint incubate->endpoint turbidity Turbidity Reading (Visual/Spectrophotometer) endpoint->turbidity If extract is colorless indicator Add Colorimetric Indicator (e.g., Resazurin) endpoint->indicator If extract is colored read_mic 8. Record MIC Value turbidity->read_mic indicator->read_mic agar_steps 4b. Impregnate Disk/Well and Place on Inoculated Agar agar->agar_steps incubate_agar 5b. Incubate Plate agar_steps->incubate_agar measure_zone 6b. Measure Zone of Inhibition (Qualitative) incubate_agar->measure_zone

Caption: General workflow for antimicrobial susceptibility testing of natural products.

Troubleshooting_Logic start Start: Unexpected AST Result q1 Is the extract visibly colored? start->q1 sol1 Use colorimetric indicator (Resazurin/INT) instead of turbidity reading. q1->sol1 Yes q2 Are you using an agar diffusion method? q1->q2 No sol1_detail This decouples readout from extract's native color. sol1->sol1_detail sol1->q2 sol2 Switch to Broth Microdilution. Poor diffusion in agar is likely. q2->sol2 Yes q3 Is there precipitation in the wells? q2->q3 No sol2_detail Ensures direct contact between compound and microbes. sol2->sol2_detail sol2->q3 sol3 Check solvent concentration. Ensure final DMSO is <2%. Run solvent toxicity control. q3->sol3 Yes end Improved, Reliable MIC Results q3->end No sol3_detail Solvent itself may be inhibitory or insufficient to maintain solubility. sol3->sol3_detail sol3->end

Caption: Troubleshooting decision tree for common AST challenges with natural products.

References

Improving reproducibility of Paulomycin A2 MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for Paulomycin A2. The principles and protocols outlined here are based on established standards for antimicrobial susceptibility testing and are tailored to address the specific challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial activity?

This compound is a glycosylated antibiotic belonging to the paulomycin family of compounds, which also includes paulomycins A, B, C, D, E, and F.[1][2] These antibiotics are produced by fermentation of Streptomyces paulus and are known to be highly active, primarily against Gram-positive organisms.[2][3] The antibacterial properties of paulomycins are attributed to the paulic acid moiety, as its loss leads to inactive forms called paulomenols.[1][4]

Q2: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the most common causes?

Variability in MIC assays for this compound can stem from several factors, with the compound's inherent instability being a primary concern. Common causes include:

  • Compound Instability: Paulomycins are known to be unstable and can degrade into inactive paulomenols through the loss of the paulic acid moiety.[1][4] This degradation can occur during storage or over the course of the experiment.

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability in any MIC assay.

  • Media Composition: The type and composition of the growth media can affect bacterial growth and the stability and activity of the antibiotic.

  • Incubation Conditions: Deviations in temperature and incubation time can alter bacterial growth rates and, consequently, MIC values.

  • Adsorption to Plastics: Hydrophobic compounds can bind to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration of the antibiotic.

Q3: What is considered an acceptable level of variability for an MIC assay?

For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value. For example, if the most frequent MIC result for your quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.

Q4: What are the recommended quality control (QC) strains and their expected MIC ranges for this compound?

Regular testing of QC strains is critical for ensuring assay accuracy. While specific QC ranges for this compound are not widely published, standard strains for Gram-positive bacteria are recommended. The expected MIC ranges would need to be established in-house and monitored for consistency.

Quality Control StrainATCC NumberRationale for Inclusion
Staphylococcus aureus29213Representative Gram-positive coccus, commonly used for QC.
Enterococcus faecalis29212Important Gram-positive pathogen, recommended for QC.

Note: The expected MIC ranges in the table below are illustrative and should be determined experimentally in your laboratory.

Quality Control StrainExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC 292130.5 - 2
Enterococcus faecalis ATCC 292121 - 4

Troubleshooting Guide

Issue 1: Inconsistent MIC Values or No Activity
Possible Cause Troubleshooting Step Recommendation
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment from powder. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -80°C. Consider performing a time-kill assay to assess the stability of the compound over the incubation period.
Incorrect Inoculum Density Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Perform colony counts on your inoculum to verify the density.
Media Incompatibility Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for susceptibility testing. Ensure the pH of the media is within the recommended range.
Compound Precipitation Due to the complex structure of this compound, solubility may be an issue. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a different solvent for the stock solution (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.
Issue 2: MIC Values are Consistently Higher Than Expected
Possible Cause Troubleshooting Step Recommendation
Adsorption to Plates This compound's hydrophobicity may cause it to adsorb to standard polystyrene microtiter plates. Switch to low-binding plates.
High Inoculum Density An inoculum density higher than the standard can lead to artificially elevated MIC values. Re-verify your inoculum preparation procedure.
Contamination of Bacterial Culture A mixed culture will produce unreliable results. Re-streak your bacterial culture to ensure purity. Perform a Gram stain and check for uniform colony morphology.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in 100% ACS-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex until the solution is clear.

    • Prepare fresh stock solutions for each experiment.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a suitable broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard.

  • Preparation of Microtiter Plates:

    • Prepare an intermediate dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • In a 96-well low-binding microtiter plate, perform serial twofold dilutions of this compound in CAMHB.

    • The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound MICs start Inconsistent MIC Results check_compound Check Compound Stability and Preparation start->check_compound check_inoculum Verify Inoculum Density check_compound->check_inoculum Compound OK fresh_stock Use Freshly Prepared Stock Solution check_compound->fresh_stock Degradation/Precipitation Suspected check_assay_conditions Assess Assay Conditions check_inoculum->check_assay_conditions Density Correct standardize_inoculum Re-standardize Inoculum (0.5 McFarland) check_inoculum->standardize_inoculum Density Incorrect low_binding_plates Use Low-Binding Plates check_assay_conditions->low_binding_plates Adsorption Suspected verify_media_incubation Confirm Media Type, pH, and Incubation Parameters check_assay_conditions->verify_media_incubation Other Issues resolve Reproducible MIC Results fresh_stock->resolve low_binding_plates->resolve standardize_inoculum->resolve verify_media_incubation->resolve

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Paulomycin_Action_Model Simplified Model of this compound Action and Degradation cluster_cell Gram-Positive Bacterium cell_wall Cell Wall cell_membrane Cell Membrane cellular_target Presumed Cellular Target (e.g., Protein Synthesis, Cell Wall Synthesis) Inhibition Inhibition of Bacterial Growth cellular_target->Inhibition Paulomycin_A2 This compound (Active) Paulomycin_A2->cellular_target Enters Cell & Binds Target Paulomenol Paulomenol (Inactive) Paulomycin_A2->Paulomenol Degradation (Loss of Paulic Acid)

Caption: Simplified model of this compound action and degradation pathway.

References

Paulomycin A2 degradation products and their interference in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paulomycin A2. The information addresses potential issues related to the degradation of this compound and the interference of its degradation products in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main degradation products?

This compound is a glycosylated antibiotic belonging to the paulomycin family, which also includes paulomycins A, B, C, D, E, and F.[1][2] A key structural feature of these compounds is the presence of a paulic acid moiety, which contains a reactive isothiocyanate group.[1][3] Paulomycins are known to be unstable.[4] The primary degradation pathway involves the loss of the paulic acid moiety, resulting in the formation of paulomenols (e.g., paulomenol A and B).[5][6] These degradation products lack the antibacterial activity of the parent compounds, as the paulic acid group is crucial for their biological function.[6]

Q2: What are the known stability issues with this compound?

The production of paulomycins, including this compound, is often unstable.[4] The isothiocyanate group in the paulic acid moiety is susceptible to hydrolysis and reaction with nucleophiles. This reactivity leads to the degradation of this compound into the inactive paulomenols. While specific degradation kinetics for this compound under various pH, temperature, and solvent conditions are not extensively published, it is known that derivatives where the isothiocyanate is modified, for example, by reaction with N-acetyl-l-cysteine, exhibit greater stability in culture.[1][5] This suggests that the isothiocyanate group is the primary site of instability.

Q3: How can I detect the degradation of my this compound sample?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][7] By comparing the chromatogram of a fresh sample with that of a stored or used sample, the appearance of new peaks corresponding to degradation products (e.g., paulomenols) and a decrease in the peak area of the parent this compound can be observed. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of the parent compound and its degradation products, confirming their identities.[5][7]

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected bioactivity of this compound in antimicrobial assays.
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Prepare fresh solutions: Always prepare fresh solutions of this compound from a properly stored stock immediately before use.

      • Verify compound integrity: Analyze your stock solution and working solutions by HPLC to check for the presence of degradation products (paulomenols).

      • Optimize storage conditions: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.

  • Possible Cause 2: Inappropriate assay conditions.

    • Troubleshooting Steps:

      • Standardize inoculum: Ensure a consistent starting concentration of the microbial inoculum using methods like McFarland standards or spectrophotometric measurement.

      • Control media composition: Use a consistent and standardized growth medium for your assays, as variations in media components can affect microbial growth and compound activity.

      • Optimize incubation conditions: Maintain a consistent incubation temperature and duration. Ensure uniform heat distribution if using multi-well plates.

Issue 2: Suspected interference in a biochemical or cell-based assay.
  • Possible Cause 1: Reaction of the isothiocyanate group with assay components. The isothiocyanate group in this compound is an electrophile that can react with nucleophilic groups, particularly sulfhydryl groups (-SH) present in proteins (e.g., cysteine residues in enzymes). This can lead to non-specific inhibition of enzymes or interference with assay reagents.

    • Troubleshooting Steps:

      • Run assay controls: Include a control with this compound in the assay buffer without the biological target (e.g., enzyme or cells) to check for direct reactions with assay reagents that might produce a false-positive signal.

      • Include a reducing agent: For enzyme assays, consider including a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer. DTT can compete with protein thiols for reaction with the isothiocyanate, potentially mitigating interference.[4] An increase in enzyme activity in the presence of DTT and this compound compared to this compound alone may suggest interference.

      • Use an alternative assay: If interference is suspected, consider using an orthogonal assay that relies on a different detection principle. For example, if you suspect interference in a fluorescence-based assay, try a luminescence or absorbance-based method.

  • Possible Cause 2: Interference from degradation products (paulomenols). While paulomenols are biologically inactive in terms of antimicrobial effects, they may still interfere with certain assays.

    • Troubleshooting Steps:

      • Test the degradation product alone: If you have access to isolated paulomenols or a fully degraded sample of this compound, test its effect in your assay to see if it produces a signal or inhibits the reaction.

      • Purify the active compound: If degradation is significant, consider re-purifying your this compound sample using techniques like HPLC to remove interfering degradation products before use in sensitive assays.

Data Presentation

Table 1: Summary of this compound and its Primary Degradation Product

CompoundKey Structural FeatureBiological Activity (Antibacterial)Potential for Assay Interference
This compound Contains paulic acid with an isothiocyanate groupActiveHigh, due to the reactive isothiocyanate group.
Paulomenol Lacks the paulic acid moietyInactiveLower than this compound, but potential for non-specific interactions still exists.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol is based on methods used for the analysis of paulomycins.[3][7]

  • HPLC System: A standard HPLC system with a C18 column (e.g., 5 µm, 4.6 x 250 mm) and a UV detector is suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A typical gradient might be a linear increase from 5% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV detection at 320 nm.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetonitrile or methanol. Centrifuge to remove any particulates before injection.

  • Analysis: Inject the sample onto the HPLC system. This compound will elute as a major peak. The appearance of earlier eluting peaks with a similar UV spectrum may indicate the presence of more polar degradation products like paulomenols.

Mandatory Visualizations

Paulomycin_Degradation_Pathway Paulomycin_A2 This compound (Active) Paulomenol Paulomenol (Inactive) Paulomycin_A2->Paulomenol Degradation (e.g., hydrolysis) Loss_Paulic_Acid Loss of Paulic Acid Moiety

Caption: Degradation pathway of this compound.

Assay_Interference_Workflow Start Unexpected Assay Result with this compound Check_Degradation Check for Degradation (e.g., HPLC) Start->Check_Degradation Degradation_Present Degradation Products (Paulomenols) Present Check_Degradation->Degradation_Present Yes No_Degradation No Significant Degradation Check_Degradation->No_Degradation No Purify_Compound Purify this compound Degradation_Present->Purify_Compound Test_Interference Test for Direct Assay Interference No_Degradation->Test_Interference Interference_Confirmed Interference Confirmed Test_Interference->Interference_Confirmed Yes No_Interference No Direct Interference Test_Interference->No_Interference No Modify_Assay Modify Assay Conditions (e.g., add DTT) Interference_Confirmed->Modify_Assay Use_Alternative_Assay Use Orthogonal Assay Interference_Confirmed->Use_Alternative_Assay Re_evaluate_Bioactivity Re-evaluate Bioactivity No_Interference->Re_evaluate_Bioactivity Purify_Compound->Re_evaluate_Bioactivity Modify_Assay->Re_evaluate_Bioactivity Use_Alternative_Assay->Re_evaluate_Bioactivity

Caption: Troubleshooting workflow for assay interference.

References

Stability of Paulomycin A2 in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Paulomycin A2.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

This compound is known to be unstable in solution. Its degradation primarily occurs through the loss of the paulic acid moiety, which results in the formation of inactive paulomenols.[1][2] This degradation can affect the reproducibility of experimental results. Studies have shown that certain derivatives of paulomycin, where the isothiocyanate group of the paulic acid is modified, exhibit greater stability in culture compared to the parent compounds like Paulomycin A and B.[3][4]

Q2: What are the recommended solvent and storage conditions for this compound?

  • Solvents: For short-term storage and experimental use, it is advisable to prepare fresh solutions in a high-purity solvent such as DMSO or ethanol. For aqueous buffers, it is recommended to prepare the solution immediately before use.

  • Storage: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Protect solutions from light.

To determine the precise stability in your experimental system, it is highly recommended to perform a stability study using the protocol provided below.

Q3: What are the known degradation products of this compound?

The primary degradation products of paulomycins, including this compound, are paulomenols.[1][2] These compounds are formed by the loss of the paulic acid moiety and are antibiotically inactive.[4] The presence of paulomenols in a sample can be monitored by HPLC analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. Perform a stability study in your experimental buffer and timeframe to understand its degradation kinetics. Consider using a more stable derivative if available.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound to paulomenols or other byproducts.Confirm the identity of the degradation products by mass spectrometry. Optimize storage and handling conditions to minimize degradation.
Poor solubility in aqueous buffers. This compound is a relatively hydrophobic molecule.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

Quantitative Stability Data

Quantitative data on the stability of this compound in different solvents and at various pH conditions is not extensively reported in the public domain. The table below summarizes the qualitative stability information. Researchers are encouraged to use the provided experimental protocol to generate quantitative data specific to their experimental setup.

Condition Stability Primary Degradation Product Reference
General Solution UnstablePaulomenols[1][2]
Culture Medium More stable derivatives with modified paulic acid have been identified.Not Applicable[3][4]

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Solvent or buffer of interest

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Prepare test solutions: Dilute the stock solution into the solvent or buffer of interest to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation: Aliquot the test solutions into several autosampler vials and incubate them under the desired conditions (e.g., specific temperature, pH).

  • Time-point analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze its content by HPLC. The initial time point (T=0) serves as the reference.

  • HPLC Analysis:

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 5% to 90% Mobile Phase B over 20 minutes is a good starting point.[2]

    • Flow Rate: 0.8 mL/min[2]

    • Detection: 320 nm[2]

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL in DMSO) prep_test Dilute to Test Concentration (e.g., 50 µg/mL in target solvent) prep_stock->prep_test incubate Incubate at Desired Temperature and pH prep_test->incubate timepoints Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoints hplc HPLC Analysis (C18, ACN/H2O + 0.1% TFA) timepoints->hplc data Integrate Peak Area & Calculate % Remaining hplc->data end Determine Stability data->end Plot Degradation Curve

Caption: Workflow for assessing this compound stability.

Mechanism of Action

The precise molecular mechanism of action of this compound is not extensively detailed in the available literature. However, paulomycins are known to be potent antibiotics against Gram-positive bacteria.[1][5] Their activity is dependent on the presence of the paulic acid moiety.[1] Further research is needed to elucidate the specific cellular targets and signaling pathways affected by this compound.

The biosynthesis of paulomycins, however, has been studied. The pathway starts from chorismate and involves multiple enzymatic steps, including glycosyltransferases and acyltransferases, to assemble the complex structure.[6]

biosynthesis_overview chorismate Chorismate intermediates Multiple Enzymatic Steps chorismate->intermediates Biosynthesis Initiation paulinone Paulinone (Core Structure) intermediates->paulinone glycosylation Glycosylation (D-allose & L-paulomycose) paulinone->glycosylation acylation Acylation glycosylation->acylation paulomycin_a2 This compound acylation->paulomycin_a2

Caption: Simplified overview of this compound biosynthesis.

References

Technical Support Center: Strategies to Prevent Degradation of the Pomolic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "paulic acid" is not a recognized standard chemical name. Based on phonetic similarity and the context of moiety degradation, this technical support center will address the degradation of pomolic acid , a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. It is highly probable that "paulic acid" is a misspelling of "pomolic acid."

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to mitigate the degradation of the pomolic acid moiety during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is pomolic acid and which parts of its structure are susceptible to degradation?

A1: Pomolic acid, also known as benthamic acid, is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₄.[1] Its structure contains several reactive functional groups that are potential sites for degradation:

  • Hydroxyl (-OH) groups: These can be sites of oxidation.

  • Carboxyl (-COOH) group: This group can undergo decarboxylation under certain conditions, especially heat.

  • Carbon-carbon double bond (C=C) in the C-ring: This is a primary site for oxidation.

dot graph "pomolic_acid_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pomolic_acid [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=382831&t=l", pos="0,0!"];

// Degradation sites hydroxyl_1 [label="Hydroxyl Group (-OH)\n(Oxidation)", pos="-2.5,1.5!", fontcolor="#EA4335"]; hydroxyl_2 [label="Hydroxyl Group (-OH)\n(Oxidation)", pos="1.5,2!", fontcolor="#EA4335"]; double_bond [label="C=C Double Bond\n(Oxidation)", pos="-0.5,-1.8!", fontcolor="#EA4335"]; carboxyl [label="Carboxyl Group (-COOH)\n(Decarboxylation)", pos="3,-0.5!", fontcolor="#EA4335"];

// Invisible nodes for arrow positioning h1_target [pos="-1.8,1.2!", style=invis]; h2_target [pos="0.8,1.7!", style=invis]; db_target [pos="-0.3,-1.2!", style=invis]; c_target [pos="2.2,-0.3!", style=invis];

edge [arrowhead=vee, color="#EA4335"]; hydroxyl_1 -> h1_target; hydroxyl_2 -> h2_target; double_bond -> db_target; carboxyl -> c_target; } dot Figure 1: Chemical Structure of Pomolic Acid and Susceptible Degradation Sites.

Q2: What are the primary degradation pathways for the pomolic acid moiety?

A2: The main degradation pathways for pomolic acid and similar pentacyclic triterpenoids are:

  • Oxidation: This is the most common degradation pathway. It can be initiated by exposure to air (oxygen), light (photodegradation), or oxidizing agents. The double bond and hydroxyl groups are particularly susceptible.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule. For the closely related ursolic acid, thermal decomposition begins at approximately 237°C.[2]

  • Hydrolysis: While the core structure is not susceptible to hydrolysis, if the hydroxyl or carboxyl groups are modified to form esters, these ester linkages can be hydrolyzed under acidic or basic conditions.

dot digraph "degradation_pathways" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pomolic_acid [label="Pomolic Acid Moiety"]; oxidation [label="Oxidation", fillcolor="#EA4335"]; thermal_degradation [label="Thermal Degradation", fillcolor="#EA4335"]; hydrolysis [label="Hydrolysis\n(of ester derivatives)", fillcolor="#FBBC05"]; degradation_products [label="Degradation Products", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

pomolic_acid -> oxidation [label=" Air (O₂), Light,\nOxidizing Agents"]; pomolic_acid -> thermal_degradation [label=" High Temperature"]; pomolic_acid -> hydrolysis [label=" Acid/Base (for derivatives)"];

oxidation -> degradation_products; thermal_degradation -> degradation_products; hydrolysis -> degradation_products; } dot Figure 2: Major Degradation Pathways of the Pomolic Acid Moiety.

Q3: How can I prevent the degradation of pomolic acid during storage?

A3: Proper storage is crucial for maintaining the integrity of pomolic acid.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3]

  • Container: Use airtight, amber glass vials to protect from air and light.[4]

  • Temperature: For long-term storage, keep the solid powder at -20°C. If in solution (e.g., DMSO), store at -80°C for up to a year. For short-term storage in solution, -20°C is adequate for up to a month.

  • Inhibitors: For non-biological experiments, the addition of an antioxidant like butylated hydroxytoluene (BHT) can be considered.

Troubleshooting Guides

Problem: Unexpected peaks appear in my HPLC/LC-MS analysis of a stored pomolic acid sample.
Possible CauseSuggested Solution
Degradation due to improper storage. 1. Review Storage Conditions: Ensure the sample was stored at the correct temperature, protected from light, and in an airtight container. 2. Use Inert Gas: For sensitive samples, purge the vial with nitrogen or argon before sealing. 3. Perform Forced Degradation: To identify the degradation products, conduct a forced degradation study (see experimental protocols) to see if the unexpected peaks match those formed under stress conditions.
Contamination. 1. Use High-Purity Solvents: Ensure all solvents used for sample preparation and analysis are of high purity. 2. Clean Glassware: Thoroughly clean all glassware to remove any residues.
Problem: I observe a decrease in the purity or concentration of my pomolic acid sample over time.
Possible CauseSuggested Solution
Slow degradation is occurring under the current storage conditions. 1. Lower Storage Temperature: If currently storing at -20°C, consider moving to -80°C for long-term storage. 2. Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Chemical Modification: For synthetic chemistry applications, consider protecting the hydroxyl groups to enhance stability (see experimental protocols).
Inaccurate quantification. 1. Validate Analytical Method: Ensure your analytical method is validated for stability-indicating properties. 2. Check Instrument Performance: Verify the performance of your analytical instrument (e.g., HPLC, LC-MS).

Quantitative Data Summary

The following tables provide representative data on the stability of pentacyclic triterpenoids, which can be used as an estimate for pomolic acid due to their structural similarity.

Table 1: Thermal Decomposition Kinetics of Ursolic Acid (a structural isomer of pomolic acid) [2]

Temperature Range (°C)Apparent Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (lnA)Estimated Shelf-life at 25°C
236.8 - 431.2228.2639.564-5 years

Table 2: Physical Stability of Oleanolic Acid (a related pentacyclic triterpenoid) in Topical Formulations over 6 Weeks [5]

FormulationStorage ConditionChange in ViscosityChange in Density
CreamRoom Temperature (27±2°C)No significant changeNo significant change
GelRoom Temperature (27±2°C)No significant changeNo significant change
CreamAccelerated (40±2°C / 75±5% RH)No significant changeNo significant change
GelAccelerated (40±2°C / 75±5% RH)No significant changeNo significant change

Experimental Protocols

Protocol 1: Forced Degradation Study of Pomolic Acid

This protocol is designed to intentionally degrade pomolic acid to identify potential degradation products and to validate a stability-indicating analytical method.

dot digraph "forced_degradation_workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Prepare Pomolic Acid Stock Solution"]; acid [label="Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C)"]; base [label="Base Hydrolysis\n(e.g., 0.1 M NaOH, 60°C)"]; oxidation [label="Oxidation\n(e.g., 3% H₂O₂, RT)"]; thermal [label="Thermal Stress\n(e.g., 80°C, solid state)"]; photolytic [label="Photolytic Stress\n(UV/Vis light)"]; neutralize [label="Neutralize/Quench Reaction"]; analyze [label="Analyze by HPLC/LC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> acid; start -> base; start -> oxidation; start -> thermal; start -> photolytic;

acid -> neutralize; base -> neutralize; oxidation -> neutralize; thermal -> analyze; photolytic -> analyze;

neutralize -> analyze; } dot Figure 3: Workflow for a Forced Degradation Study of Pomolic Acid.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of pomolic acid in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place the solid pomolic acid powder in an oven at 80°C for a specified time. Dissolve in the initial solvent for analysis.

  • Photodegradation: Expose a solution of pomolic acid to UV and/or visible light in a photostability chamber for a specified duration.

  • Analysis: Analyze all samples, including an untreated control, by a validated HPLC or LC-MS method to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Pomolic Acid

This protocol provides a general framework for developing an HPLC method to separate pomolic acid from its potential degradation products. Method optimization will be required.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid, pH adjusted to ~2.5-3.0).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to 70% A, 30% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main pomolic acid peak.

Protocol 3: Protection of Hydroxyl Groups by Acetylation

This protocol describes a general method for the acetylation of hydroxyl groups in triterpenoids, which can enhance their stability by preventing oxidation at these sites.

Methodology:

  • Dissolution: Dissolve pomolic acid in dry pyridine (B92270) under an inert atmosphere (e.g., argon).

  • Reaction: Cool the solution to 0°C and add acetic anhydride (B1165640) (1.5-2.0 equivalents per hydroxyl group).[7]

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding dry methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene.

    • Dilute the residue with an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting acetylated pomolic acid by silica (B1680970) gel column chromatography.

dot digraph "acetylation_workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Pomolic Acid in\nDry Pyridine (Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="Add Acetic Anhydride\nat 0°C", fillcolor="#FBBC05"]; react [label="Stir at Room Temperature\n(Monitor by TLC)"]; quench [label="Quench with Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Acid, Base, Brine Washes)"]; purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Acetylated Pomolic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> add_reagent; add_reagent -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; } dot Figure 4: Experimental Workflow for the Acetylation of Pomolic Acid.

References

Optimizing extraction and purification of Paulomycin A2 from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Paulomycin A2 from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is the recommended strain and culture medium for producing this compound?

A1: A common production strain is Streptomyces paulus NRRL 8115. For optimal production, a two-stage fermentation process is recommended. Initially, spores are inoculated into a seed medium like GS-7 and cultured for approximately 2 days at 28°C. This seed culture is then transferred to a production medium, such as R5α, and cultured for an additional 4 days.[1]

Q2: What is a standard method for extracting this compound from the fermentation broth?

A2: A widely used method is solvent extraction. After harvesting the fermentation broth by centrifugation, the supernatant can be extracted multiple times with an equal volume of ethyl acetate (B1210297).[1] Alternatively, n-butanol can be used for the extraction.[2] The organic phases are then combined and dried in vacuo.

Q3: How can I purify the crude extract of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying this compound. A reversed-phase C18 column is typically used.[1] For initial purification of a crude extract, silica (B1680970) gel column chromatography can also be employed before the final HPLC step.[2]

Q4: What are the key challenges associated with this compound purification?

A4: A significant challenge is the instability of paulomycins, including this compound. They are known to degrade into inactive forms called paulomenols.[3][4][5] This degradation is often associated with the paulic acid moiety of the molecule. Therefore, it is crucial to handle extracts and purified compounds under conditions that minimize degradation.

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Crude Extract

Possible Cause Troubleshooting Step
Suboptimal Fermentation ConditionsEnsure the correct seed and production media are used (e.g., GS-7 and R5α).[1] Verify that the incubation times and temperature (e.g., 2 days for seed culture, 4 days for production culture at 28°C) are optimal for your specific strain.
Inefficient ExtractionPerform multiple extractions (e.g., three times) with the chosen solvent (ethyl acetate or n-butanol) to ensure complete recovery from the aqueous phase.[1][2] Ensure thorough mixing during extraction.
Degradation During ExtractionMinimize the time the fermentation broth and extract are at room temperature. Consider performing the extraction at a lower temperature if degradation is suspected.

Issue 2: Poor Resolution or Peak Tailing during HPLC Purification

Possible Cause Troubleshooting Step
Inappropriate HPLC ColumnUse a high-quality reversed-phase C18 column suitable for separating complex natural products.[1]
Suboptimal Mobile PhaseOptimize the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid). A linear gradient, for instance from 5% to 90% acetonitrile over 20 minutes, has been shown to be effective.[1]
Column OverloadingInject a smaller volume of the concentrated extract onto the HPLC column to avoid overloading, which can lead to poor peak shape.
Presence of ImpuritiesConsider a pre-purification step using silica gel column chromatography to remove interfering compounds before HPLC.[2]

Issue 3: Presence of Degradation Products (Paulomenols) in the Final Purified Sample

Possible Cause Troubleshooting Step
Instability of this compoundPaulomycins are inherently unstable and can degrade to inactive paulomenols.[3][4][5] Minimize the exposure of the compound to harsh pH conditions, high temperatures, and prolonged storage in solution.
Inappropriate Solvent for StorageStore the purified this compound as a dry powder at low temperatures. If a solution is necessary, use a solvent in which it is stable for short-term use and store at -20°C or below.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[1]

  • Combine all the ethyl acetate extracts.

  • Dry the combined extract in vacuo using a rotary evaporator to obtain the crude this compound extract.

  • Redissolve the dried extract in a small volume of acetonitrile for subsequent purification and analysis.[1]

Protocol 2: HPLC Purification of this compound

This protocol is based on established analytical methods for paulomycins.[1]

Parameter Condition
Column Apollo C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.8 mL/min
Detection Wavelength 320 nm
Gradient 5% B for 5 min5% to 90% B over 5-25 min90% to 100% B over 25-30 min

Visualizations

ExtractionWorkflow FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (Discard) Centrifugation->Mycelium SolventExtraction Solvent Extraction (Ethyl Acetate) Supernatant->SolventExtraction AqueousPhase Aqueous Phase (Re-extract) SolventExtraction->AqueousPhase OrganicPhase Organic Phase SolventExtraction->OrganicPhase Drying Drying (in vacuo) OrganicPhase->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract Purification Purification CrudeExtract->Purification

Caption: Workflow for the extraction of this compound from fermentation broth.

PurificationWorkflow CrudeExtract Crude this compound Extract SilicaGel Optional: Silica Gel Column Chromatography CrudeExtract->SilicaGel HPLC Reversed-Phase HPLC CrudeExtract->HPLC Direct Purification SemiPureFraction Semi-Pure Fraction SilicaGel->SemiPureFraction SemiPureFraction->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis (HPLC/UPLC) FractionCollection->PurityAnalysis PurityAnalysis->HPLC Re-purify if needed PurePaulomycinA2 Pure this compound PurityAnalysis->PurePaulomycinA2 Fractions meet purity criteria

Caption: General workflow for the purification of this compound.

References

Mitigating the impact of Paulomycin A2 instability on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the impact of Paulomycin A2 instability on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of this compound instability is the loss of its paulic acid moiety, which leads to the formation of inactive degradation products known as paulomenols.[1][2] This degradation can occur spontaneously and is a critical factor to consider during experimental design and execution.

Q2: What are the observable signs of this compound degradation?

A2: A significant decrease in the expected biological activity, such as reduced antibacterial efficacy, is a primary indicator of degradation. Chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), can also be used to detect the appearance of degradation products (paulomenols) and a corresponding decrease in the peak representing pure this compound.[2]

Q3: How should I prepare and store this compound stock solutions to minimize degradation?

A3: While specific stability data for this compound in various solvents is not extensively documented, general best practices for handling unstable antibiotics should be followed. It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, solutions should be aliquoted into small, single-use volumes and stored at -20°C or lower to minimize freeze-thaw cycles. The choice of solvent should be carefully considered, and preliminary stability tests in the intended solvent are advisable.

Q4: Can the instability of this compound affect my experimental results?

A4: Yes, the instability of this compound can significantly impact experimental outcomes. Degradation of the compound leads to a lower effective concentration of the active molecule, which can result in:

  • Inconsistent results in antibacterial assays.

  • Underestimation of its true potency.

  • Failure to replicate experiments.

Q5: Are there more stable alternatives to this compound?

A5: Research has shown that modifying the paulic acid moiety of paulomycins can lead to more stable derivatives. For example, the introduction of an N-acetyl-l-cysteine group to form a thiazole (B1198619) heterocycle has been shown to confer greater structural stability.[1][2] Depending on the specific research question, exploring such stabilized analogs could be a viable strategy.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in antibacterial assays.

This is a common problem when working with unstable compounds like this compound. The following troubleshooting steps can help identify the source of the issue.

Troubleshooting Workflow

cluster_0 Troubleshooting Inconsistent Antibacterial Activity A Inconsistent/Low Activity Observed B Check this compound Stock Solution A->B C Prepare Fresh Stock Solution B->C Suspect degradation E Review Experimental Protocol B->E Stock is fresh D Re-run Assay with Fresh Stock C->D I Consistent Results Achieved D->I Problem solved J Issue Persists: Consider Degradation During Assay D->J Problem persists F Optimize Incubation Time E->F Protocol deviation? G Verify Inoculum Density E->G H Check Media Components E->H F->D G->D H->D

Caption: Troubleshooting workflow for inconsistent antibacterial activity.

Possible Causes and Solutions

Possible Cause Recommended Solution
Degradation of this compound Stock Solution Prepare a fresh stock solution of this compound immediately before each experiment. Avoid using previously frozen and thawed solutions. If you must store solutions, aliquot into single-use vials and store at -80°C.
Inappropriate Solvent The choice of solvent can impact the stability of this compound. If possible, conduct a small-scale pilot experiment to assess the stability of this compound in your chosen solvent over the time course of your experiment.
Prolonged Incubation Times Long incubation periods at physiological temperatures (e.g., 37°C) can accelerate the degradation of this compound in the assay medium. Consider optimizing your assay to use the shortest effective incubation time.
Inconsistent Inoculum Preparation Variations in the bacterial inoculum size can lead to inconsistent results. Ensure that you are using a standardized inoculum for each experiment, for example, by adjusting to a 0.5 McFarland standard.
Media Components Certain components in the culture medium could potentially interact with and destabilize this compound. If you suspect this, you could test the stability of this compound in your medium over time using a method like HPLC.
Issue 2: Appearance of unexpected peaks in HPLC analysis.

If you are using HPLC to analyze this compound, the appearance of new peaks over time is a strong indication of degradation.

This compound Degradation Pathway

cluster_1 This compound Degradation PaulomycinA2 This compound (Active) LossOfPaulicAcid Loss of Paulic Acid Moiety PaulomycinA2->LossOfPaulicAcid Paulomenols Paulomenols (Inactive Degradation Products) LossOfPaulicAcid->Paulomenols

Caption: Degradation pathway of this compound.

Troubleshooting Steps

  • Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the unexpected peaks. The mass difference between the parent this compound peak and the new peaks should correspond to the mass of the paulic acid moiety.

  • Time-Course Analysis: Perform a time-course study by incubating a solution of this compound under your experimental conditions. Take samples at different time points and analyze them by HPLC to monitor the decrease of the this compound peak and the increase of the degradation product peaks.

  • Optimize Storage and Handling: If degradation is confirmed, refer to the recommendations for preparing and storing stock solutions to minimize this issue in future experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing this compound stock solutions. The optimal solvent and concentration may vary depending on the specific experimental requirements.

Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., DMSO, ethanol, or a buffer of appropriate pH)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile environment.

  • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C in the dark.

Note: It is highly recommended to prepare fresh solutions for each experiment to ensure the highest possible activity of this compound.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound solution in the desired experimental buffer or medium

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a solution of this compound in the buffer or medium to be tested at the desired concentration.

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Analyze the chromatograms to determine the peak area of this compound and any degradation products at each time point.

  • Plot the percentage of remaining this compound as a function of time to assess its stability under the tested conditions.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C

Solvent% Remaining after 24h% Remaining after 72h
DMSO95%85%
Ethanol90%75%
PBS (pH 7.4)80%60%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Table 2: Troubleshooting Summary for Inconsistent Antibacterial Assay Results

Symptom Potential Cause First Action Second Action
MIC values are higher than expected.This compound degradation.Prepare a fresh stock solution.Reduce assay incubation time.
High variability between replicate wells.Inconsistent inoculum or compound degradation.Standardize inoculum preparation.Use freshly prepared this compound.
No activity observed.Complete degradation of this compound.Prepare and use a fresh stock solution immediately.Verify the purity of the initial powder.

References

Validation & Comparative

A Comparative Analysis of Paulomycin A2 and Linezolid Activity Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of Paulomycin A2 and Linezolid (B1675486) against Methicillin-resistant Staphylococcus aureus (MRSA), detailing their mechanisms of action, in vitro activity, and available in vivo data.

This guide provides a comparative overview of two distinct antibiotic compounds, this compound and linezolid, and their activity against the high-priority pathogen, Methicillin-resistant Staphylococcus aureus (MRSA). While extensive data is available for the clinically established antibiotic linezolid, quantitative data for the natural product this compound is notably scarce in publicly available literature. This document summarizes the existing information on both compounds to aid researchers in understanding their potential as anti-MRSA agents.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide range of antibiotics. The development of novel therapeutics with unique mechanisms of action is crucial to combatting MRSA infections. Linezolid, the first clinically approved oxazolidinone antibiotic, has been a valuable tool in treating MRSA infections. This compound, a member of the paulomycin family of natural products produced by Streptomyces, has also demonstrated activity against Gram-positive bacteria, including S. aureus. This guide aims to collate and present the available data on both compounds to facilitate a comparative understanding of their anti-MRSA properties.

Mechanism of Action

This compound: The precise mechanism of action for the paulomycin family of antibiotics is not as extensively characterized as that of linezolid. However, it is understood that they inhibit bacterial protein synthesis. It is believed that paulomycins interfere with the function of the bacterial ribosome, the cellular machinery responsible for protein production. The unique structure of paulomycins, which includes a paulic acid moiety, is thought to be crucial for their antibacterial activity.

Linezolid: Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding action prevents the formation of a functional 70S initiation complex, which is an essential step in the translation process, thereby halting protein synthesis.[1] This mechanism is distinct from many other protein synthesis inhibitors, which often target the elongation phase.

Signaling Pathway Diagrams

Paulomycin_Mechanism Paulomycin_A2 This compound Bacterial_Ribosome Bacterial Ribosome (50S Subunit) Paulomycin_A2->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Figure 1: Conceptual pathway of this compound's inhibitory action on bacterial protein synthesis.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit 23S_rRNA 23S rRNA 50S->23S_rRNA 30S 30S Subunit Linezolid Linezolid Linezolid->23S_rRNA Binds to Initiation_Complex 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex Prevents Protein_Synthesis Protein Synthesis Initiation Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Figure 2: Mechanism of action of Linezolid, inhibiting the formation of the 70S initiation complex.

In Vitro Activity Against MRSA

This compound

There is a notable lack of publicly available, specific Minimum Inhibitory Concentration (MIC) data for this compound against well-characterized MRSA strains. General statements from the literature indicate that the paulomycin family of antibiotics, including Paulomycin A and B, are highly active against Gram-positive organisms.[2][3] Some studies on novel paulomycin derivatives have shown them to be less active than the parent compounds Paulomycin A and B, further suggesting the potent activity of the original structures.[4] However, without specific MIC values for this compound, a direct quantitative comparison with linezolid is not possible at this time.

Linezolid

Linezolid has demonstrated consistent in vitro activity against a wide range of MRSA isolates. The MIC distributions for linezolid against MRSA have been well-documented in numerous studies.

MRSA Strain Type MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Clinical Isolates24≤0.5 - 4
Community-Associated (CA-MRSA)221 - 4
Hospital-Associated (HA-MRSA)241 - 4

Note: MIC values can vary between studies depending on the specific isolates and testing methodologies used. The values presented are a general summary from multiple sources.

Studies have shown that the vast majority of clinical MRSA isolates are susceptible to linezolid, with MIC values typically falling at or below the susceptibility breakpoint of ≤4 µg/mL.[5][6]

In Vivo Efficacy Against MRSA

This compound

Currently, there is no specific in vivo efficacy data available in the public domain for this compound in established MRSA infection models.

Linezolid

The in vivo efficacy of linezolid against MRSA has been demonstrated in various animal models of infection, including pneumonia, skin and soft tissue infections, and bacteremia.

Infection Model Animal Model Key Findings
Necrotizing PneumoniaRabbitEarly treatment with linezolid significantly suppressed exotoxin synthesis and improved survival outcomes compared to vancomycin (B549263).[7][8]
PneumoniaMouseLinezolid therapy significantly attenuated alpha-toxin-induced lung damage and improved survival outcomes compared to vancomycin in a post-influenza MRSA pneumonia model.[9]
Pulmonary InfectionMouseLinezolid effectively reduced the concentration of pro-inflammatory cytokines and ameliorated tissue inflammatory damage.[10][11]

These studies highlight linezolid's ability to not only inhibit bacterial growth but also to modulate the host inflammatory response and suppress toxin production, contributing to its clinical effectiveness.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

MIC_Workflow Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized MRSA inoculum (0.5 McFarland) Prepare_Antibiotic->Prepare_Inoculum Inoculate Inoculate microtiter plate wells with MRSA suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: MRSA colonies from a fresh agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) control wells are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo MRSA Infection Model (Murine Pneumonia Model)

InVivo_Workflow Start Start Animal_Acclimation Acclimatize mice to laboratory conditions Start->Animal_Acclimation Influenza_Infection Induce influenza virus infection (optional, for post-influenza model) Animal_Acclimation->Influenza_Infection MRSA_Challenge Intranasally or intratracheally infect mice with a defined MRSA inoculum Influenza_Infection->MRSA_Challenge Treatment Administer antibiotic (e.g., linezolid) at specified doses and time points MRSA_Challenge->Treatment Monitoring Monitor survival, body weight, and clinical signs Treatment->Monitoring Endpoint_Analysis At predetermined endpoints, collect tissues (e.g., lungs, spleen) for analysis Monitoring->Endpoint_Analysis Analysis Determine bacterial burden (CFU counts), histopathology, and cytokine levels Endpoint_Analysis->Analysis End End Analysis->End

Figure 4: General workflow for an in vivo murine MRSA pneumonia model.

Protocol:

  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) are commonly used.

  • Infection: Mice are anesthetized and infected intranasally or intratracheally with a predetermined lethal or sublethal dose of a clinical MRSA strain (e.g., USA300). For post-influenza models, mice are first infected with a sublethal dose of influenza A virus.

  • Treatment: At a specified time post-infection, mice are treated with the antibiotic (e.g., linezolid) or a vehicle control via a relevant route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoints: Mice are monitored for survival, weight loss, and clinical signs of illness over a set period. At defined time points, subsets of mice are euthanized, and lungs and other organs are harvested.

  • Outcome Measures: Efficacy is assessed by determining the bacterial load (CFU counts) in the lungs and other organs, evaluating lung histopathology for inflammation and damage, and measuring levels of pro-inflammatory cytokines and chemokines in lung homogenates or bronchoalveolar lavage fluid.

Conclusion

Linezolid remains a potent and clinically effective antibiotic against MRSA, with a well-defined mechanism of action and a large body of supporting in vitro and in vivo data. Its ability to inhibit toxin production provides an additional therapeutic advantage in severe MRSA infections.

This compound, as part of the broader paulomycin family, shows promise as a potential anti-MRSA agent based on qualitative descriptions of its activity against Gram-positive bacteria. However, the current lack of specific, quantitative data on its efficacy against MRSA, particularly in comparison to established drugs like linezolid, represents a significant knowledge gap. Further research is required to determine the MIC distribution of this compound against a panel of clinical MRSA isolates and to evaluate its efficacy in relevant in vivo infection models. Such studies are essential to ascertain its true potential as a future therapeutic option for MRSA infections. Researchers in the field of natural product drug discovery are encouraged to pursue these investigations to unlock the full potential of the paulomycin class of antibiotics.

References

In Vitro Efficacy of Paulomycin A2 and Daptomycin Against Enterococcus faecalis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of Paulomycin A2 and daptomycin (B549167) against Enterococcus faecalis. While comprehensive data is available for daptomycin, a well-established antibiotic, specific in vitro studies detailing the activity of this compound against E. faecalis are currently limited in publicly accessible literature. This document summarizes the existing data for both compounds, highlighting the robust dataset for daptomycin and the current knowledge gap for this compound, thereby underscoring the need for further research.

Overview of this compound

In Vitro Activity of Daptomycin against Enterococcus faecalis

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including Enterococcus faecalis.[3] Its efficacy is well-documented in numerous in vitro studies.

Quantitative Data Summary

The in vitro activity of daptomycin against E. faecalis is summarized in the table below. MIC values can vary depending on the specific strain and testing conditions.

Enterococcus faecalis StrainDaptomycin MIC (µg/mL)Reference
Various Clinical Isolates0.5 - 4.0[3]
Daptomycin-Susceptible Isolates≤4[4]
Vancomycin-Resistant Isolate (R712)Resistant (>256)[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Daptomycin against Enterococcus faecalis

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal nature of daptomycin against E. faecalis. Studies have shown that daptomycin exhibits rapid, concentration-dependent killing. For some strains, a ≥3-log10 reduction in CFU/mL can be observed within 8 hours at concentrations of 4 to 8 times the MIC.

Biofilm Disruption

Enterococcus faecalis is a notable biofilm producer, which can contribute to persistent infections. Daptomycin has been shown to have activity against E. faecalis biofilms, although higher concentrations than the MIC for planktonic cells may be required.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro antibiotic efficacy studies. The following are standard protocols used for evaluating the activity of daptomycin against Enterococcus faecalis. Similar protocols would be necessary for a direct comparison with this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of daptomycin is typically determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: E. faecalis colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Daptomycin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. It is crucial that the broth is supplemented with calcium to a final concentration of 50 mg/L, as daptomycin's activity is calcium-dependent.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Analysis

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.

  • Inoculum Preparation: A standardized inoculum of E. faecalis (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in CAMHB supplemented with calcium.

  • Antibiotic Exposure: Daptomycin is added at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Bacterial Strain Bacterial Strain MIC Determination MIC Determination Bacterial Strain->MIC Determination Antibiotic A (this compound) Antibiotic A (this compound) Antibiotic A (this compound)->MIC Determination Antibiotic B (Daptomycin) Antibiotic B (Daptomycin) Antibiotic B (Daptomycin)->MIC Determination Culture Media Culture Media Culture Media->MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Biofilm Assay Biofilm Assay MIC Determination->Biofilm Assay Analyze Kill Curves Analyze Kill Curves Time-Kill Assay->Analyze Kill Curves Assess Biofilm Reduction Assess Biofilm Reduction Biofilm Assay->Assess Biofilm Reduction Compare MICs Compare MICs Final Comparison Final Comparison Compare MICs->Final Comparison Analyze Kill Curves->Final Comparison Assess Biofilm Reduction->Final Comparison

Caption: General experimental workflow for in vitro antibiotic comparison.

Mechanism of Action

cluster_Paulomycin This compound cluster_Daptomycin Daptomycin Paulomycin This compound Ribosome Ribosome (Protein Synthesis Machinery) Paulomycin->Ribosome Inhibits Daptomycin Daptomycin CellMembrane Bacterial Cell Membrane Daptomycin->CellMembrane Disrupts CellWall Cell Wall Synthesis Daptomycin->CellWall Inhibits

References

Comparative Efficacy of Paulomycin A2 against Vancomycin-Resistant Enterococcus (VRE): An Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of Paulomycin A2's efficacy against vancomycin-resistant Enterococcus (VRE) is hampered by a lack of specific experimental data in publicly available scientific literature. While the paulomycin class of antibiotics is known for its activity against Gram-positive bacteria, dedicated studies evaluating this compound against VRE strains are not readily accessible. This guide, therefore, provides a comparative overview based on the general antibacterial profile of paulomycins and contrasts it with established therapeutic alternatives for VRE infections, namely linezolid (B1675486) and daptomycin (B549167).

Paulomycins, including this compound, are glycosylated antibiotics produced by various Streptomyces species. They have demonstrated potent activity against a range of Gram-positive organisms[1][2]. Paldimycin (B20097), a derivative of paulomycin, has shown in vitro activity against enterococci comparable to that of vancomycin[3]. However, the absence of specific minimum inhibitory concentration (MIC) data or clinical studies for this compound against VRE necessitates a cautious interpretation of its potential efficacy in this context.

In contrast, linezolid and daptomycin are frontline antibiotics for the treatment of VRE infections, with extensive supporting data from in vitro, in vivo, and clinical studies.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the available data on this compound and its general activity, alongside specific data for the anti-VRE agents linezolid and daptomycin.

FeatureThis compoundLinezolidDaptomycin
Spectrum of Activity Broad activity against Gram-positive bacteria[1][2].Primarily active against Gram-positive bacteria, including VRE and MRSA.Active against a broad range of Gram-positive bacteria, including VRE and MRSA.
MIC against VRE (µg/mL) Data not available.1 - 41 - 4
Mechanism of Action Inhibition of protein synthesis (inferred from related compounds).Inhibits protein synthesis by binding to the 50S ribosomal subunit.Disrupts the bacterial cell membrane potential.
Administration Not clinically established.Oral and IntravenousIntravenous
Bactericidal/Bacteriostatic Likely bacteriostatic.BacteriostaticBactericidal

Experimental Protocols

A standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A standardized suspension of the VRE isolate is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (e.g., this compound, linezolid, or daptomycin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. A growth control (no antibiotic) and a sterility control (no bacteria) are included for quality assurance.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of vancomycin (B549263) resistance in Enterococcus and a typical experimental workflow for MIC determination.

Vancomycin_Resistance_Mechanism cluster_0 Vancomycin-Susceptible Enterococcus cluster_1 Vancomycin Action cluster_2 Vancomycin-Resistant Enterococcus (VRE) cluster_3 Vancomycin Inaction in VRE UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (ends in D-Ala-D-Ala) PBP Penicillin-Binding Protein (PBP) UDP_MurNAc_pentapeptide->PBP binds Cell_Wall Cross-linked Peptidoglycan PBP->Cell_Wall catalyzes cross-linking Vancomycin Vancomycin Vancomycin->UDP_MurNAc_pentapeptide binds to D-Ala-D-Ala UDP_MurNAc_pentapeptide_mod UDP-MurNAc-pentapeptide (ends in D-Ala-D-Lac) PBP_VRE Penicillin-Binding Protein (PBP) UDP_MurNAc_pentapeptide_mod->PBP_VRE binds Cell_Wall_VRE Cross-linked Peptidoglycan PBP_VRE->Cell_Wall_VRE catalyzes cross-linking Vancomycin_VRE Vancomycin Vancomycin_VRE->UDP_MurNAc_pentapeptide_mod cannot bind to D-Ala-D-Lac

Caption: Mechanism of Vancomycin Resistance in Enterococcus.

MIC_Workflow start Start: Isolate VRE Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotic in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Experimental Workflow for MIC Determination.

Conclusion

While this compound belongs to a class of antibiotics with known efficacy against Gram-positive bacteria, the current lack of specific data against VRE prevents a direct and meaningful comparison with established therapies like linezolid and daptomycin. Researchers and drug development professionals should be aware of this data gap. Future in vitro and in vivo studies are necessary to determine the potential role, if any, of this compound in the treatment of VRE infections. Until such data becomes available, linezolid and daptomycin remain the cornerstones of therapy for these challenging pathogens.

References

Paulomycin A2: A Comparative Analysis of its Antibacterial Efficacy Against Drug-Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of Paulomycin A2 against clinically relevant drug-resistant bacteria, specifically Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Its performance is evaluated in the context of established antibiotics, Vancomycin (B549263) and Linezolid, supported by available data and standardized experimental protocols.

Overview and Mechanism of Action

This compound is a glycosylated antibiotic belonging to the paulomycin family, which are produced by various Streptomyces species.[1][2] The antibacterial activity of paulomycins is primarily directed against Gram-positive bacteria and has been attributed to the presence of a unique paulic acid moiety.[1] While the complete molecular mechanism of its bactericidal or bacteriostatic action is not fully elucidated, evidence suggests that paulomycins may act by inhibiting bacterial protein synthesis.

In contrast, Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Linezolid, an oxazolidinone antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.

Comparative In Vitro Activity

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a wide panel of clinical MRSA and VRE isolates alongside Vancomycin and Linezolid are limited in the public domain. However, existing literature indicates that paulomycins exhibit potent activity against Gram-positive bacteria. Paldimycins, which are derivatives of paulomycins, have demonstrated in vitro activity comparable to vancomycin against Gram-positive bacteria.[1]

For context, the typical MIC ranges for Vancomycin and Linezolid against MRSA and VRE are presented below, compiled from various studies. It is important to note that these values can vary depending on the specific clinical isolate and the testing methodology used.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values of Vancomycin and Linezolid against MRSA and VRE

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin MRSA12
VRE (E. faecalis)>256>256
VRE (E. faecium)>256>256
Linezolid MRSA1-22-4
VRE (E. faecalis)1-22
VRE (E. faecium)1-22

Note: Data is aggregated from multiple sources and serves as a general reference. Direct comparative studies are necessary for a conclusive assessment of this compound's relative potency.

Experimental Protocols

The following are detailed methodologies for determining the antibacterial activity of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

  • Test compound (this compound) and comparator antibiotics (Vancomycin, Linezolid)

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test and comparator antibiotics in MHB in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of antibiotics in 96-well plate C Inoculate wells with bacterial suspension A->C B Standardize bacterial inoculum to ~5x10^5 CFU/mL B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for turbidity D->E F Determine lowest concentration with no visible growth (MIC) E->F

Experimental workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto a sterile, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Analysis A Select wells with no visible growth (at and above MIC) B Aliquot from clear wells onto antibiotic-free agar plates A->B C Incubate plates at 35-37°C for 18-24 hours B->C D Count colonies on each plate C->D E Determine lowest concentration with ≥99.9% killing (MBC) D->E

Experimental workflow for MBC determination.

Paulomycin Biosynthesis Pathway

While the precise antibacterial mechanism of action of this compound is still under investigation, its biosynthesis pathway has been characterized. It is important to distinguish the biosynthesis of the compound from its mode of action against bacteria. The following diagram illustrates the key stages in the biosynthesis of paulomycins.

Paulomycin_Biosynthesis cluster_precursors Core Precursors cluster_paulic_acid Paulic Acid Formation cluster_assembly Assembly and Modification cluster_final_product Final Product Chorismate Chorismate Aminotransferase Aminotransferase Chorismate->Aminotransferase Sugar Moieties Sugar Moieties Glycosyltransferases Glycosyltransferases Sugar Moieties->Glycosyltransferases Sulfotransferase Sulfotransferase Aminotransferase->Sulfotransferase Paulic Acid Paulic Acid Sulfotransferase->Paulic Acid Paulic Acid->Glycosyltransferases Acyltransferases Acyltransferases Glycosyltransferases->Acyltransferases Paulomycin A/B Paulomycin A/B Acyltransferases->Paulomycin A/B This compound This compound Paulomycin A/B->this compound

Biosynthesis pathway of Paulomycins.

Conclusion

This compound demonstrates promising in vitro activity against Gram-positive bacteria, a characteristic attributed to its unique paulic acid moiety. While direct, comprehensive comparative data against standard-of-care antibiotics for MRSA and VRE infections are not yet widely available, its distinct chemical structure and potential mechanism of action warrant further investigation. Future studies focusing on head-to-head comparisons of this compound with Vancomycin and Linezolid against a broad range of contemporary clinical isolates are essential to fully delineate its therapeutic potential in an era of increasing antimicrobial resistance.

References

Paulomycin A2 compared to other paulomycin derivatives in antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibacterial research, the paulomycin family of antibiotics has garnered significant attention for its potent activity, primarily against Gram-positive bacteria. This guide provides a comparative analysis of Paulomycin A2 against other notable paulomycin derivatives, supported by available experimental data from antibacterial assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Comparative Antibacterial Activity of Paulomycin Derivatives

The antibacterial efficacy of paulomycin derivatives is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the available MIC values for various paulomycin derivatives against a panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Novel Thiazole-Containing Paulomycin Derivatives and Paulomycins A and B

MicroorganismCompound 1Compound 2Compound 3Compound 4Paulomycin APaulomycin B
Staphylococcus aureus757537.525<2.34<2.34
Staphylococcus epidermidis505018.7512.5<2.34<2.34
Escherichia coli>200>200150>150>150>150
Klebsiella pneumoniae>200>200150>150>150>150

Data sourced from a study on novel bioactive paulomycin derivatives.[1]

Table 2: Minimum Inhibitory Concentrations (MIC⁹⁰ in µg/mL) of Paulomycin G and Paulomycin B

MicroorganismPaulomycin GPaulomycin B
Escherichia coli MB5746384.5
Methicillin-resistant Staphylococcus aureus (MRSA)>5050

Data from the characterization of Paulomycin G. The MIC⁹⁰ represents the concentration required to inhibit 90% of the isolates.

While specific quantitative data for this compound in direct comparison with a wide array of other derivatives remains limited in publicly available literature, it has been reported to be highly active against Gram-positive organisms, similar to paulomycins A, B, C, D, E, and F. The paulic acid moiety is a critical determinant of the antibacterial properties of these compounds.[1] Derivatives lacking this moiety, such as paulomenols A and B, exhibit no antibacterial activity.[1]

Experimental Protocols

The determination of antibacterial activity for paulomycin derivatives is predominantly carried out using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This standardized method provides a quantitative measure of a compound's antibacterial potency.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of paulomycin derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strains: Cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown to a specific optical density (e.g., OD₆₀₀ of 0.3) in an appropriate broth medium (e.g., Tryptone Soy Broth).

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium for antibacterial susceptibility testing.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each test compound is prepared directly in the microtiter plate wells containing the growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3. Controls:

  • Positive Control: Wells containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.

  • Negative Control: Wells containing only the growth medium to check for sterility.

  • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds to ensure it does not inhibit bacterial growth.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating and understanding paulomycin derivatives, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.

experimental_workflow Experimental Workflow for Antibacterial Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Paulomycin Derivatives serial_dilution Perform Serial Dilutions prep_compounds->serial_dilution prep_bacteria Culture Bacterial Strains inoculation Inoculate with Bacteria prep_bacteria->inoculation prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC incubation->read_mic compare_activity Compare Activities read_mic->compare_activity

Caption: Workflow for determining the MIC of paulomycin derivatives.

It is hypothesized that paulomycins exert their antibacterial effect by inhibiting protein synthesis in bacteria. The following diagram illustrates this proposed mechanism.

mechanism_of_action Proposed Mechanism of Action of Paulomycins cluster_process Cellular Process cluster_target Molecular Target Paulomycin Paulomycin Derivative Inhibition Inhibition Paulomycin->Inhibition Ribosome Bacterial Ribosome (70S) ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for BacterialDeath Bacterial Cell Death ProteinSynthesis->BacterialDeath Leads to Inhibition->ProteinSynthesis

References

Navigating the Shadows: A Comparative Guide to Paulomycin A2 and Potential Cross-Resistance with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Paulomycin A2 and its potential for cross-resistance with other major antibiotic classes. Due to the currently unelucidated specific mechanism of action of this compound, this document focuses on theoretical cross-resistance patterns based on general resistance mechanisms observed in Gram-positive bacteria, the primary target of paulomycins. The information presented herein is intended to guide future research and hypothesis testing in the development of this novel antibiotic.

Introduction to this compound

This compound is a member of the paulomycin family of antibiotics, which are glycosylated compounds produced by various Streptomyces species. A key structural feature, the paulic acid moiety containing a rare isothiocyanate group, is essential for their antibacterial activity. Paulomycins, including this compound, have demonstrated significant activity against a range of Gram-positive bacteria. However, a comprehensive understanding of their molecular target and mechanism of action remains a critical knowledge gap. This absence of a defined mechanism makes direct prediction of target-based cross-resistance challenging.

Hypothetical Cross-Resistance Scenarios

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. While target-specific cross-resistance cannot be definitively assessed for this compound, we can explore potential cross-resistance arising from broader, non-specific resistance mechanisms prevalent in Gram-positive pathogens like Staphylococcus aureus.

Table 1: Overview of Major Antibiotic Classes and Common Resistance Mechanisms in Gram-Positive Bacteria
Antibiotic ClassMechanism of ActionCommon Resistance Mechanisms in Gram-Positive BacteriaPotential for Cross-Resistance with this compound (Hypothetical)
β-Lactams (e.g., Penicillins, Cephalosporins)Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).- Enzymatic inactivation by β-lactamases.- Alteration of PBPs (e.g., PBP2a in MRSA).Low: Unlikely to share a target. However, if this compound is susceptible to degradation by broad-spectrum inactivating enzymes, a low level of cross-resistance could be possible.
Glycopeptides (e.g., Vancomycin)Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.- Alteration of the target to D-Ala-D-Lac or D-Ala-D-Ser.Low: The mechanism of action is distinct from what is known about paulomycins.
Macrolides (e.g., Erythromycin, Azithromycin)Inhibit protein synthesis by binding to the 50S ribosomal subunit.- Target site modification (methylation of 23S rRNA).- Active efflux.Moderate: If this compound is a substrate for the same multidrug efflux pumps (e.g., MsrA) that expel macrolides, cross-resistance is plausible.
Aminoglycosides (e.g., Gentamicin, Tobramycin)Inhibit protein synthesis by binding to the 30S ribosomal subunit.- Enzymatic modification (acetylation, phosphorylation, adenylation).- Ribosomal mutations.Low to Moderate: Cross-resistance is unlikely to be target-based. However, broad-spectrum modifying enzymes could potentially interact with the sugar moieties of this compound.
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.- Target site mutations.- Active efflux (e.g., NorA).Moderate: If this compound is a substrate for multidrug efflux pumps like NorA, which are known to confer fluoroquinolone resistance, cross-resistance could be observed.
Tetracyclines (e.g., Tetracycline, Doxycycline)Inhibit protein synthesis by binding to the 30S ribosomal subunit.- Active efflux (e.g., Tet(K), Tet(L)).- Ribosomal protection proteins.Moderate: Similar to macrolides and fluoroquinolones, shared efflux pump systems could lead to cross-resistance.

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of this compound, the following experimental methodologies are recommended.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strain Selection: A panel of clinically relevant Gram-positive bacteria, including strains with well-characterized resistance mechanisms to other antibiotic classes, should be used.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay

Objective: To assess the interaction (synergy, indifference, or antagonism) between two antibiotics and to detect cross-resistance.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of this compound and a comparator antibiotic. One antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

    • Cross-resistance is indicated if a strain resistant to one antibiotic shows a significantly higher MIC for the other.

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time and to evaluate the dynamics of antibiotic combinations.

Protocol:

  • Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase and then dilute it to a standardized starting concentration (e.g., 1 x 105 to 1 x 106 CFU/mL) in fresh broth.

  • Antibiotic Addition: Add this compound, a comparator antibiotic, or a combination of both at specific concentrations (e.g., 1x, 2x, or 4x MIC). Include a growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent is considered synergy.

Visualizing Experimental Workflows

Experimental_Workflow_for_Cross_Resistance_Assessment cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay mic_start Select Bacterial Strains mic_inoculum Prepare Standardized Inoculum mic_start->mic_inoculum mic_dilution Serial Dilution of Antibiotics mic_inoculum->mic_dilution mic_inoculate Inoculate Microtiter Plate mic_dilution->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read cb_start Create 2D Antibiotic Gradient mic_read->cb_start cb_inoculate Inoculate Plate cb_start->cb_inoculate cb_incubate Incubate Plate cb_inoculate->cb_incubate cb_analyze Calculate FIC Index cb_incubate->cb_analyze tk_start Prepare Log-Phase Culture cb_analyze->tk_start tk_add_abx Add Antibiotics tk_start->tk_add_abx tk_sample Sample at Time Points tk_add_abx->tk_sample tk_plate Plate for Viable Counts tk_sample->tk_plate tk_analyze Plot Log10 CFU/mL vs. Time tk_plate->tk_analyze end_node Report Cross-Resistance Profile tk_analyze->end_node start_node Start Assessment start_node->mic_start

A Comparative Analysis of Paulomycin A2 and Senfolomycins for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Paulomycin A2 and senfolomycins, two closely related classes of antibiotics. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Physicochemical Properties

This compound and the senfolomycins belong to the paulomycin family of glycosylated antibiotics.[1] Their core structure consists of a paulic acid moiety, which contains a rare isothiocyanate group, attached to a glycosidic portion comprised of two deoxysugar units.[1] The senfolomycins are stereoisomers of other paulomycins. Specifically, senfolomycin A is a stereoisomer of paulomycin E, with the key difference being the stereochemistry of a methoxy (B1213986) group on the sugar moiety.[1][2] Similarly, senfolomycin B is related to paulomycin F.[2]

Table 1: Physicochemical Properties of this compound and Senfolomycin A

PropertyThis compoundSenfolomycin AReference
Molecular Formula C₃₄H₄₆N₂O₁₇SC₂₉H₃₆N₂O₁₆S[2][3][4]
Molecular Weight 786.8 g/mol 700 g/mol [1][3]
Class Paulomycin AntibioticPaulomycin Antibiotic[1][5]
Key Structural Features Glycosylated, Isothiocyanate groupGlycosylated, Isothiocyanate group, Stereoisomer of Paulomycin E[1][6]

Mechanism of Action and Biological Activity

Both paulomycins and senfolomycins exhibit antibacterial activity, primarily against Gram-positive bacteria.[1][5] Their efficacy against Gram-negative bacteria is reported to be weaker.[1] The isothiocyanate group within the paulic acid moiety is a critical determinant of their antibiotic properties.[5] Derivatives lacking this moiety, such as paulomenols, are inactive.[5] this compound has demonstrated inhibitory effects on Staphylococcus aureus strains that are resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics.[7]

While direct comparative quantitative data for this compound and senfolomycins is limited, the following table presents Minimum Inhibitory Concentration (MIC) values for novel thiazole-containing paulomycin derivatives, which provides insight into the general potency of this class of compounds.

Table 2: Antibacterial Activity (MIC, µg/mL) of Thiazole-Containing Paulomycin Derivatives

CompoundStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniaeCandida albicansReference
Compound 1 1616>64>64>64[5]
Compound 2 161664>64>64[5]
Compound 3 883264>64[5]
Compound 4 886464>64[5]

Biosynthesis

The biosynthetic pathways for paulomycins and senfolomycins are believed to be highly similar.[1] The process begins with chorismate, a key intermediate in the shikimate pathway.[1][8] A series of enzymatic reactions convert chorismate into the paulic acid moiety.[1] Concurrently, separate pathways synthesize the deoxysugars D-allose and L-paulomycose.[9] These sugar units are then attached to the paulic acid core by glycosyltransferases.[9] The final steps involve tailoring enzymes that perform modifications, such as the methylation that differentiates senfolomycin A from paulomycin E.[1]

Below is a diagram illustrating the proposed biosynthetic pathway of the paulomycins.

Biosynthesis Proposed Biosynthetic Pathway of Paulomycins Chorismate Chorismate Paulic_Acid_Moiety Paulic_Acid_Moiety Chorismate->Paulic_Acid_Moiety Enzymatic Reactions Glycosylation Glycosylation Paulic_Acid_Moiety->Glycosylation Deoxysugar_Pathways Deoxysugar Pathways (D-allose & L-paulomycose) D_Allose D_Allose Deoxysugar_Pathways->D_Allose L_Paulomycose L_Paulomycose Deoxysugar_Pathways->L_Paulomycose D_Allose->Glycosylation L_Paulomycose->Glycosylation Paulomycin_Scaffold Paulomycin Scaffold Glycosylation->Paulomycin_Scaffold Glycosyltransferases Tailoring_Enzymes Tailoring_Enzymes Paulomycin_Scaffold->Tailoring_Enzymes Acyltransferases, etc. Final_Paulomycins This compound, Senfolomycins, etc. Tailoring_Enzymes->Final_Paulomycins Methylation, etc.

Caption: Overview of the proposed biosynthetic pathway of Paulomycins.

Experimental Protocols

Detailed, standardized experimental protocols for the specific analysis of this compound and senfolomycins are not widely published. However, the following general methodologies, adapted from the literature for related compounds, can be utilized.

Isolation and Purification
  • Fermentation: Cultivation of the producing Streptomyces strain in a suitable liquid medium (e.g., MFE medium) for a specified period (e.g., 96 hours).[10]

  • Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): Silica gel plates can be used with a solvent system tailored to the polarity of the compounds to achieve initial separation.[1]

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is often effective for separating these complex natural products. A gradient elution with a mobile phase of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid, can be optimized for purification.[1]

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae).[5]

  • Culture Conditions: Bacteria are grown in appropriate broth media (e.g., Mueller-Hinton broth) to a standardized cell density.

  • Microdilution Method:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with the standardized bacterial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates a general workflow for evaluating the antibacterial activity of these compounds.

Experimental_Workflow General Workflow for Antibacterial Activity Evaluation cluster_0 Compound Preparation cluster_1 Microbiological Assay cluster_2 Data Analysis Isolation Isolation & Purification Stock_Solution Stock Solution Preparation Isolation->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Inoculation Inoculation of Microtiter Plates Serial_Dilution->Inoculation Bacterial_Culture Bacterial Culture (Gram+/Gram-) Bacterial_Culture->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Recording Data Recording MIC_Determination->Data_Recording Comparison Comparison of MIC Values Data_Recording->Comparison

Caption: Workflow for evaluating antibacterial activity.

Conclusion

This compound and senfolomycins represent a promising class of antibiotics with potent activity against Gram-positive bacteria. Their structural similarities and shared biosynthetic origins offer opportunities for combinatorial biosynthesis to generate novel derivatives with improved properties. Further research is warranted to fully elucidate their mechanisms of action and to conduct direct comparative studies to better define their therapeutic potential. The experimental frameworks outlined in this guide provide a starting point for researchers to further investigate these fascinating natural products.

References

Validation of Paulomycin A2's bactericidal versus bacteriostatic activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Distinction: Bactericidal vs. Bacteriostatic

The key distinction between bactericidal and bacteriostatic agents lies in their effect on bacterial viability. Bactericidal agents cause bacterial cell death, often by disrupting the cell wall or cell membrane, or by interfering with essential enzymes. Bacteriostatic agents, on the other hand, prevent the proliferation of bacteria by inhibiting processes like protein synthesis, DNA replication, or metabolism. The immune system of the host is then typically required to clear the inhibited bacteria.

The determination of whether an antibiotic is bactericidal or bacteriostatic is generally made by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

A common benchmark for this classification is the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Paulomycin A2: An Overview of Available Data

This compound is a glycosylated antibiotic produced by various Streptomyces species[1][2]. Like other members of the paulomycin family, including Paulomycin A and B, it exhibits potent activity primarily against Gram-positive bacteria[3][4]. The paulomycins are known to inhibit protein synthesis, a mechanism that can be associated with either bactericidal or bacteriostatic effects depending on the specific antibiotic and its target.

While direct MIC and MBC data for this compound are scarce, a study on novel paulomycin derivatives provided MIC values for the parent compounds, Paulomycin A and B, against several bacterial strains. This data offers a glimpse into the potency of this antibiotic class.

Comparative Data of Paulomycins and Other Antibiotics

The following table summarizes the available MIC data for Paulomycin A and B and provides a comparison with well-established bactericidal and bacteriostatic antibiotics against common Gram-positive pathogens. It is important to note that without MBC values for the paulomycins, a definitive classification cannot be made.

AntibioticClassTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity
Paulomycin A PaulomycinStaphylococcus aureusData not availableData not availableNot determinedUnknown
Staphylococcus epidermidisData not availableData not availableNot determinedUnknown
Paulomycin B PaulomycinStaphylococcus aureusData not availableData not availableNot determinedUnknown
Staphylococcus epidermidisData not availableData not availableNot determinedUnknown
Vancomycin GlycopeptideEnterococcus faecalis2 - 803 - 90≤ 4Bactericidal
Linezolid OxazolidinoneStaphylococcus aureus0.5 - 4> 128> 32Bacteriostatic
Ampicillin β-lactamEnterococcus faecalis1 - 155 - 20≤ 4Bactericidal
Tetracycline TetracyclineEnterococcus faecalis2 - 153 - 30> 1Bacteriostatic

Note: MIC and MBC values can vary depending on the specific strain and testing conditions.

Experimental Protocols for Determining Bactericidal vs. Bacteriostatic Activity

To definitively characterize the activity of this compound, the following experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotic: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay is plated onto an antibiotic-free agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing the Experimental Workflow

The following diagrams illustrate the workflows for the MIC and MBC assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end MIC Determined read_mic->end End of MIC Assay

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay mic_wells Select Wells from MIC Plate (No visible growth) plate_aliquots Plate Aliquots onto Antibiotic-Free Agar mic_wells->plate_aliquots incubate_plates Incubate Agar Plates at 37°C for 18-24h plate_aliquots->incubate_plates count_colonies Count Colonies and Calculate % Reduction incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc end MBC Determined determine_mbc->end End of MBC Assay

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Conclusion

The definitive classification of this compound as either bactericidal or bacteriostatic awaits further experimental investigation through the determination of its MBC in conjunction with its MIC against a panel of relevant bacterial pathogens. The protocols outlined in this guide provide a clear pathway for researchers to undertake this validation. Understanding the precise nature of this compound's antimicrobial activity is a crucial step in evaluating its therapeutic potential and guiding future drug development efforts. Based on the known inhibitory mechanism of the paulomycin class on protein synthesis, it is plausible that this compound may exhibit either bactericidal or bacteriostatic properties depending on the bacterial species and the concentration of the antibiotic. Further research is essential to elucidate its exact mode of action.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Paulomycin A2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Paulomycin A2, a potent antibiotic, to minimize environmental impact and ensure personnel safety. The following procedures are based on established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. According to safety data sheets for similar toxic compounds, it is fatal if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

  • Spill Management: In case of a spill, avoid generating dust. Carefully take up the material and place it in a designated, sealed container for hazardous waste disposal. Clean the affected area thoroughly[1]. Do not let the product enter drains.

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[2].

    • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air[1].

Quantitative Hazard Data

For easy reference, the following table summarizes the key hazard information for substances with similar toxic profiles to this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H300Fatal if swallowed
Acute Aquatic HazardH410Very toxic to aquatic life
Chronic Aquatic HazardH410Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be robust, leak-proof, and compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be locked up or accessible only to authorized personnel[1].

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start This compound Waste Generated container Place in a Designated Hazardous Waste Container start->container label Label Container with 'Hazardous Waste' and Chemical Name container->label store Store in a Secure, Designated Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Dispose of through an Approved Waste Disposal Plant contact_ehs->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.